molecular formula C10H13N B1332080 N-Allylbenzylamine CAS No. 4383-22-6

N-Allylbenzylamine

Cat. No.: B1332080
CAS No.: 4383-22-6
M. Wt: 147.22 g/mol
InChI Key: RHUCQDQRNUUMKY-UHFFFAOYSA-N
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Description

N-Allylbenzylamine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUCQDQRNUUMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334565
Record name N-Allylbenzylamine
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-22-6
Record name N-Allylbenzylamine
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Record name N-Allylbenzylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Allylbenzylamine from Benzylamine and Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-allylbenzylamine, a valuable secondary amine intermediate in organic synthesis and drug discovery. The document details the core chemical transformation involving the N-alkylation of benzylamine with allyl bromide, focusing on reaction optimization, experimental protocols, and strategies to control selectivity.

Introduction

This compound serves as a versatile building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals. The introduction of both an allyl and a benzyl group onto a nitrogen atom provides multiple reactive sites for further functionalization. The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction between benzylamine and allyl bromide. However, a significant challenge in this synthesis is controlling the degree of alkylation to selectively obtain the desired secondary amine and minimize the formation of the tertiary amine, N,N-diallylbenzylamine. This guide explores various methodologies to achieve high yields and selectivity for the target compound.

Reaction Mechanism and Optimization

The fundamental reaction proceeds via a nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbon of allyl bromide, following an SN2 pathway. The presence of a base is crucial to neutralize the hydrobromic acid byproduct and to deprotonate the resulting secondary amine, which can then undergo a second alkylation.

Controlling Selectivity

The primary challenge in the synthesis of this compound is preventing the second alkylation to form N,N-diallylbenzylamine. The product, this compound, is also a nucleophile and can compete with the starting benzylamine for the allyl bromide. Several strategies can be employed to favor mono-alkylation:

  • Stoichiometry: Using an excess of benzylamine relative to allyl bromide can statistically favor the mono-alkylation product.

  • Choice of Base: The nature and strength of the base can influence the selectivity. Weaker bases may not efficiently deprotonate the secondary amine, thus slowing down the second alkylation. Stronger, non-nucleophilic bases are often employed to drive the initial reaction. Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting selective mono-N-alkylation.[1]

  • Reaction Conditions: Lower temperatures and shorter reaction times can help to minimize the extent of the second alkylation. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) is essential.

The following diagram illustrates the reaction pathway and the competing side reaction.

G Benzylamine Benzylamine N_Allylbenzylamine This compound (Desired Product) Benzylamine->N_Allylbenzylamine + AllylBromide1 Allyl Bromide AllylBromide1->N_Allylbenzylamine HBr1 HBr N_Allylbenzylamine->HBr1 + NN_Diallylbenzylamine N,N-Diallylbenzylamine (Side Product) N_Allylbenzylamine->NN_Diallylbenzylamine + Salt1 Base-HBr Salt HBr1->Salt1 Base1 Base Base1->Salt1 AllylBromide2 Allyl Bromide AllylBromide2->NN_Diallylbenzylamine HBr2 HBr NN_Diallylbenzylamine->HBr2 + Salt2 Base-HBr Salt HBr2->Salt2 Base2 Base Base2->Salt2

Figure 1: Reaction pathway for the synthesis of this compound, highlighting the formation of the N,N-diallylbenzylamine side product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various reported syntheses of this compound and related N-alkylations, providing a comparative overview of different reaction conditions.

Table 1: Optimization of Base for N-Alkylation [1][2]

EntryBaseSolventTemperature (°C)Time (h)Yield of this compound (%)Yield of N,N-Diallylbenzylamine (%)
1Cs₂CO₃DMF2524High SelectivityLow
2K₂CO₃DMF2524ModerateModerate
3NaHCO₃Aqueous801GoodSignificant
4TriethylamineDMF20-259769
5DIPEADMF20-258778
6DMAPDMF20-258794

Table 2: Influence of Solvent on N-Alkylation [3]

EntrySolventBaseTemperature (°C)Time (h)Observations
1DMFTriethylamine20-25-Good progress, potential for formylation side reaction
2DMSOTriethylamine20-25-Good selectivity, but yield loss during workup
3AcetonitrileTriethylamine--Unsatisfactory reaction
4TolueneTriethylamine--Unsatisfactory reaction
5EthanolTriethylamine--Very slow reaction

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. The first protocol is a general method optimized for high selectivity, while the second provides an alternative approach in an aqueous medium.

Protocol 1: Cesium Carbonate Mediated Synthesis in DMF for High Selectivity

This protocol is adapted from methodologies that have demonstrated high chemoselectivity for mono-N-alkylation.[1]

Materials:

  • Benzylamine

  • Allyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzylamine (2.0 equivalents) in anhydrous DMF, add cesium carbonate (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add allyl bromide (1.0 equivalent) dropwise to the reaction mixture over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

The following diagram outlines the general workflow for this experimental protocol.

G Start Start Dissolve Dissolve Benzylamine and Cs₂CO₃ in anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Allyl_Bromide Add Allyl Bromide dropwise Cool->Add_Allyl_Bromide React Stir at room temperature for 24h Add_Allyl_Bromide->React Monitor Monitor reaction by TLC React->Monitor Quench Quench with water Monitor->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO₃(aq) and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by vacuum distillation or chromatography Concentrate->Purify End This compound Purify->End

Figure 2: Experimental workflow for the synthesis of this compound using cesium carbonate in DMF.
Protocol 2: Aqueous-Mediated Synthesis

This protocol provides an alternative, more environmentally benign approach using water as the solvent.[4]

Materials:

  • Benzylamine

  • Allyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine benzylamine (1.0 equivalent) and sodium bicarbonate (3.0 equivalents) in water.

  • Heat the mixture to 80 °C.

  • Add allyl bromide (3.0 equivalents) to the reaction mixture and continue heating for the appropriate time, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound [5][6][7][8]

TechniqueData
¹H NMR (CDCl₃)δ 7.20-7.40 (m, 5H, Ar-H), 5.85-6.00 (m, 1H, -CH=CH₂), 5.10-5.25 (m, 2H, -CH=CH₂), 3.80 (s, 2H, Ph-CH₂-), 3.25 (d, 2H, -N-CH₂-CH=), 1.70 (br s, 1H, -NH-)
¹³C NMR (CDCl₃)δ 140.0, 136.0, 128.4, 128.1, 126.9, 116.5, 53.5, 51.9
IR (neat) ν (cm⁻¹) 3310 (N-H), 3070, 3030, 1640 (C=C), 1490, 1450, 990, 915
MS (EI) m/z (%) 147 (M⁺), 146, 106, 91 (100), 77, 65

Logical Flow for Reaction Optimization

To achieve the optimal synthesis of this compound, a systematic approach to optimizing reaction parameters is recommended. The following diagram illustrates a logical workflow for this process.

G Start Define Goal: Maximize Yield and Selectivity of this compound Screen_Base Screen Different Bases (e.g., Cs₂CO₃, K₂CO₃, NaHCO₃, Organic Bases) Start->Screen_Base Analyze_Base Analyze Yield and Selectivity (TLC, GC-MS, NMR) Screen_Base->Analyze_Base Select_Base Select Optimal Base Analyze_Base->Select_Base Screen_Solvent Screen Solvents (e.g., DMF, Acetonitrile, Water) Select_Base->Screen_Solvent Analyze_Solvent Analyze Yield and Selectivity Screen_Solvent->Analyze_Solvent Select_Solvent Select Optimal Solvent Analyze_Solvent->Select_Solvent Optimize_Stoichiometry Optimize Reactant Stoichiometry (Benzylamine:Allyl Bromide Ratio) Select_Solvent->Optimize_Stoichiometry Analyze_Stoichiometry Analyze Yield and Selectivity Optimize_Stoichiometry->Analyze_Stoichiometry Select_Stoichiometry Select Optimal Ratio Analyze_Stoichiometry->Select_Stoichiometry Optimize_Temp_Time Optimize Temperature and Reaction Time Select_Stoichiometry->Optimize_Temp_Time Analyze_Temp_Time Analyze Yield and Selectivity Optimize_Temp_Time->Analyze_Temp_Time Final_Protocol Final Optimized Protocol Analyze_Temp_Time->Final_Protocol

Figure 3: Logical workflow for the optimization of this compound synthesis.

Conclusion

The synthesis of this compound from benzylamine and allyl bromide is a well-established yet nuanced reaction. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is paramount to achieving high yields and, more importantly, high selectivity for the desired mono-alkylation product. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and optimize the production of this valuable chemical intermediate for applications in drug development and other areas of chemical science.

References

physical and chemical properties of N-Allylbenzylamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylbenzylamine, a secondary amine with the molecular formula C₁₀H₁₃N, is a versatile chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known and potential chemical reactivity and biological activities. All quantitative data is presented in clear, tabular formats for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its core physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 208 °C (at 760 mmHg)[2]
Melting Point Not available (liquid at room temp.)-
Density 0.924 g/cm³[3]
Refractive Index 1.519[3]
Spectral Data
Spectrum TypeKey FeaturesSource(s)
¹H NMR Spectra available[4]
Infrared (IR) Spectra available[5]
Mass Spectrometry (MS) Spectra available[4]
Raman Spectra available[4]
Solubility
SolventQualitative SolubilitySource(s)
Water Insoluble[6]
Methanol Soluble[6]
Ethanol Soluble-
Acetone Soluble[6]
Diethyl Ether Soluble-
Chloroform Soluble[6]
Dichloromethane Soluble-
Toluene Soluble-
Hexane Soluble-

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution reaction between benzylamine and an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct. A representative experimental protocol is detailed below.

Reaction Scheme:

Synthesis benzylamine Benzylamine plus1 + allyl_bromide Allyl Bromide arrow K₂CO₃, Acetonitrile Reflux n_allylbenzylamine This compound allyl_bromide->n_allylbenzylamine plus2 + kbr KBr plus3 + h2o H₂O plus4 + co2 CO₂

Synthesis of this compound.

Materials:

  • Benzylamine

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.2 equivalents) to the solution.

  • Slowly add allyl bromide (1.1 equivalents) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Purification start Crude this compound in Distillation Flask heat_vacuum Heat under Vacuum start->heat_vacuum vaporization Vaporization of this compound heat_vacuum->vaporization impurities Non-volatile Impurities Remain in Flask heat_vacuum->impurities condensation Condensation in Condenser vaporization->condensation collection Collection of Pure This compound condensation->collection

Workflow for Vacuum Distillation.

Apparatus:

  • A standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.

Procedure:

  • Ensure all glassware is dry and free of cracks.[7]

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to prevent leaks.[7]

  • Begin stirring and apply vacuum to the system.[7]

  • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point at the recorded pressure. The boiling point of this compound is 208 °C at atmospheric pressure (760 mmHg)[2]; this will be significantly lower under vacuum.

  • Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.

Chemical Reactivity and Stability

As a secondary amine, this compound exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Reactivity
  • Alkylation and Acylation: The nitrogen atom can be further alkylated or acylated.

  • Reaction with Acids: It readily reacts with acids to form the corresponding ammonium salts.

  • Oxidation: The benzylic position is susceptible to oxidation.

  • Addition to the Allyl Group: The double bond of the allyl group can undergo various addition reactions.

Stability
  • Thermal Stability: Benzylamines, in general, undergo thermal decomposition at high temperatures (above 650 °C), primarily through the cleavage of the C-N bond.[2]

  • pH Stability: The stability of amines in aqueous solution is pH-dependent. In acidic conditions, the protonated form is prevalent, which can influence its reactivity and degradation pathways.[8]

  • Photostability: Amines can undergo photodegradation, especially in the presence of photosensitizers.[7] The degradation pathways can involve oxidation and are influenced by environmental factors.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, its structural motifs suggest potential interactions with biological targets.

  • Monoamine Oxidase (MAO) Inhibition: Benzylamine is a known substrate for Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine.[9][10] N-substituted benzylamines have been explored as MAO inhibitors.[] Further investigation is required to determine if this compound exhibits inhibitory activity against MAO-A or MAO-B.

MAO_Pathway dopamine Dopamine mao_b MAO-B dopamine->mao_b Metabolism metabolites Inactive Metabolites mao_b->metabolites n_allylbenzylamine This compound (Potential Inhibitor) n_allylbenzylamine->mao_b Inhibition?

Potential Inhibition of MAO-B by this compound.
  • Dopamine and Adrenergic Receptor Activity: The phenylethylamine scaffold, which is a component of this compound, is a common feature in ligands for dopamine and adrenergic receptors.[4][12] The nature of the N-substituent can significantly influence receptor affinity and selectivity.[5] The N-allyl group in this compound could modulate its interaction with these receptors.

Safety and Handling

This compound is classified as a corrosive substance.[1]

  • GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

  • Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a chemical compound with well-defined physical properties and predictable chemical reactivity based on its secondary amine structure. This guide has provided a consolidated resource of its known characteristics and detailed experimental procedures for its synthesis and purification. While its biological activity is not yet extensively studied, its structural similarity to known bioactive molecules suggests that it may be a valuable scaffold for the development of new therapeutic agents, particularly in the area of neuroscience. Further research is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.

References

N-Allylbenzylamine (CAS: 4383-22-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylbenzylamine is a secondary amine that holds significance as a versatile intermediate in organic synthesis and possesses potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectroscopic properties, a detailed synthesis protocol, and an exploration of its biological activity, with a focus on its role as a potential antifungal agent. Safety and handling information are also included to ensure its proper use in a laboratory setting. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol and ether, with limited solubility in water.

PropertyValueReference
CAS Number 4383-22-6[1]
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
Density 0.924 g/cm³
Boiling Point 208 - 217.7 °C at 760 mmHg
Flash Point 92 °C
Refractive Index 1.519

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, allylic, and benzylic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 5.80 - 5.95Multiplet1HAllylic CH
~ 5.10 - 5.25Multiplet2HAllylic CH₂ (terminal)
~ 3.75Singlet2HBenzylic CH₂
~ 3.20Doublet2HAllylic CH₂ (adjacent to N)
~ 1.50Broad Singlet1HAmine NH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 140Aromatic C (quaternary)
~ 136Allylic CH
~ 128.5Aromatic CH
~ 128.0Aromatic CH
~ 127.0Aromatic CH
~ 116.5Allylic CH₂ (terminal)
~ 53.0Benzylic CH₂
~ 51.5Allylic CH₂ (adjacent to N)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the functional groups present.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3500Weak-MediumN-H stretch (secondary amine)
~ 3020 - 3080Medium=C-H stretch (aromatic and vinyl)
~ 2850 - 2960MediumC-H stretch (aliphatic)
~ 1640WeakC=C stretch (alkene)
~ 1450 - 1600Medium-StrongC=C stretch (aromatic ring)
~ 1020 - 1250MediumC-N stretch
~ 690 - 770StrongC-H bend (monosubstituted benzene)
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[3][4]

m/zInterpretation
147Molecular ion [M]⁺
91[C₇H₇]⁺ (tropylium ion), a common fragment for benzyl compounds
56[C₃H₅NH]⁺ fragment from cleavage of the benzyl-nitrogen bond
41[C₃H₅]⁺ (allyl cation)

Synthesis of this compound

This compound can be synthesized via the nucleophilic substitution of benzylamine with an allyl halide, such as allyl bromide.

Experimental Protocol: N-Alkylation of Benzylamine

This protocol is a general procedure for the N-alkylation of an amine.[5][6]

Materials:

  • Benzylamine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Anhydrous acetonitrile (or other suitable polar aprotic solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 equivalent) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 - 2.0 equivalents) to the solution.

  • Slowly add allyl bromide (1.1 equivalents) to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Biological Activity and Drug Development Potential

This compound belongs to the allylamine class of compounds, which are known for their antifungal properties.[7] The primary mechanism of action for allylamine antifungals is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

However, some studies on related N-aryl-N-benzylamines have indicated that the absence of the allyl group can enhance antifungal activity, suggesting a complex structure-activity relationship.[1][9] Further investigation into the specific activity of this compound is warranted to fully elucidate its potential as an antifungal agent.

The benzylamine moiety is a common scaffold in many FDA-approved drugs, highlighting its importance in medicinal chemistry. The versatile nature of this compound, with its reactive allyl group, makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Signaling Pathway: Fungal Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a critical target for antifungal drug development. This compound is hypothesized to inhibit squalene epoxidase within this pathway.

Ergosterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene synthase Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol inhibitor Squalene epoxidase Squalene epoxidase inhibitor->Squalene epoxidase this compound (Proposed Inhibition)

Caption: Proposed inhibition of squalene epoxidase by this compound in the fungal ergosterol biosynthesis pathway.

Experimental Protocols for Biological Evaluation

Squalene Epoxidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against squalene epoxidase.[10][11]

Materials:

  • Microsomal fraction from a fungal source (e.g., Candida albicans)

  • [³H]-Squalene (radiolabeled substrate)

  • NADPH

  • FAD

  • Bovine Serum Albumin (BSA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • Scintillation cocktail

  • Methanolic potassium hydroxide (for quenching the reaction)

  • Hexane (for extraction)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, FAD, and BSA.

  • Add the fungal microsomal protein to the reaction mixture.

  • Add the test compound at various concentrations (and a vehicle control).

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the reaction by adding [³H]-squalene.

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding methanolic potassium hydroxide.

  • Extract the lipids with hexane.

  • Quantify the amount of radiolabeled squalene epoxide formed using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, NADPH, FAD, BSA) add_microsomes Add Fungal Microsomes prep_mix->add_microsomes add_compound Add this compound (or vehicle) add_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with [³H]-Squalene pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Quench Reaction incubate->stop_reaction extract Extract Lipids stop_reaction->extract quantify Scintillation Counting extract->quantify calculate Calculate IC₅₀ quantify->calculate

Caption: Workflow for the squalene epoxidase inhibition assay.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[12] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this compound.

References

N-Allylbenzylamine (N-benzylprop-2-en-1-amine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylbenzylamine, systematically named N-benzylprop-2-en-1-amine, is a chemical compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring both a benzyl group and a reactive allyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential biological significance, drawing upon available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
IUPAC Name N-benzylprop-2-en-1-amine[1]
Synonyms This compound, N-Benzylallylamine[1][2]
CAS Number 4383-22-6[1]
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1][3]
Boiling Point 217.7 °C at 760 mmHg[3]
Density 0.924 g/cm³[3]
Refractive Index 1.519[3]
Flash Point 92 °C[3]

Synthesis of this compound

This compound can be synthesized through various standard organic chemistry reactions. A common and straightforward method is the N-alkylation of benzylamine with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: N-alkylation of Benzylamine

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Benzylamine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Acetonitrile (anhydrous)

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Standard glassware for extraction and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equivalent).

  • Dissolve the benzylamine in anhydrous acetonitrile to a concentration of approximately 0.5 M.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • While stirring, add allyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Benzylamine Benzylamine ReactionVessel N-Alkylation in Acetonitrile (Solvent) Benzylamine->ReactionVessel AllylBromide Allyl Bromide AllylBromide->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Completion Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification FinalProduct This compound Purification->FinalProduct Hypothetical_Pathway cluster_fungal_cell Fungal Cell Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol SqualeneEpoxidase->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation N_Allylbenzylamine This compound (Hypothetical Inhibitor) N_Allylbenzylamine->SqualeneEpoxidase Inhibition

References

N-Allylbenzylamine molecular weight and formula C10H13N.

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide on N-Allylbenzylamine (C10H13N)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a secondary amine with the chemical formula C10H13N. The document details its physicochemical properties, potential mechanism of action as an antifungal agent, and established protocols for its synthesis.

Core Physicochemical and Spectroscopic Data

This compound, also known as N-benzylprop-2-en-1-amine, is a compound with a molecular weight of 147.22 g/mol .[1][2] Its chemical structure consists of a benzyl group and an allyl group attached to a secondary amine.

PropertyValueSource
Molecular Formula C10H13NPubChem[2]
Molecular Weight 147.22 g/mol LabSolutions[1], PubChem[2]
CAS Number 4383-22-6LabSolutions[1]
Boiling Point 217.7°C at 760 mmHgGuidechem
Density 0.924 g/cm³Guidechem
Flash Point 92°CGuidechem
Refractive Index 1.519Guidechem

Potential Mechanism of Action: Antifungal Activity

While specific studies on this compound are limited, its structural classification as a benzylamine suggests a likely mechanism of action as an antifungal agent through the inhibition of squalene epoxidase. This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi.

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity. The allylamine and benzylamine classes of antifungals act by non-competitively inhibiting squalene epoxidase. This inhibition disrupts the conversion of squalene to 2,3-oxidosqualene, a key step in the formation of lanosterol, the precursor to ergosterol. The consequences of this enzymatic blockage are twofold: a depletion of ergosterol, which compromises the fungal cell membrane, and a toxic accumulation of intracellular squalene. Both factors contribute to fungal cell death.

Ergosterol_Biosynthesis_Inhibition Squalene_Epoxidase_Target Squalene_Epoxidase_Target Ergosterol_Depletion Ergosterol_Depletion Squalene_Accumulation Squalene_Accumulation

Experimental Protocols for Synthesis

There are two primary and reliable methods for the synthesis of this compound: N-alkylation of benzylamine with an allyl halide and reductive amination of benzaldehyde with allylamine.

Protocol 1: Synthesis via N-Alkylation

This method involves the direct alkylation of benzylamine with allyl bromide in the presence of a base.

Materials:

  • Benzylamine

  • Allyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1 equivalent).

  • Addition of Reagents: Add water to the flask, followed by sodium bicarbonate (3 equivalents).

  • Heating: Heat the mixture to 80°C with vigorous stirring.

  • Addition of Alkylating Agent: Slowly add allyl bromide (3 equivalents) to the reaction mixture.

  • Reaction: Maintain the reaction at 80°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis via Reductive Amination

This one-pot procedure involves the formation of an imine from benzaldehyde and allylamine, followed by in-situ reduction.

Materials:

  • Benzaldehyde

  • Allylamine

  • Methanol

  • Acetic acid (glacial)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Ethyl acetate

  • Saturated aqueous potassium carbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Imine Formation: To a round-bottom flask containing a magnetic stir bar, add benzaldehyde (1 equivalent) and allylamine (1.1 equivalents).

  • Solvent and Catalyst: Add methanol to dissolve the reactants. To accelerate imine formation, add a few drops of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents), in portions, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Take up the residue in ethyl acetate and wash with a saturated solution of potassium carbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography if necessary.

Synthesis_Workflow

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Allylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Allylbenzylamine. This document summarizes expected spectral data, outlines detailed experimental protocols for spectral acquisition, and presents logical relationships through diagrams to aid in the structural elucidation and characterization of this compound.

Introduction to this compound and its Spectroscopic Characterization

This compound, also known as N-benzylprop-2-en-1-amine, is a secondary amine containing both a benzyl and an allyl group. Its chemical structure presents distinct features that are readily identifiable through NMR spectroscopy. The aromatic protons of the benzyl group, the vinylic protons of the allyl group, and the methylene protons adjacent to the nitrogen atom all resonate in characteristic regions of the ¹H NMR spectrum. Similarly, the unique carbon environments are distinguishable in the ¹³C NMR spectrum. Accurate interpretation of these spectra is crucial for confirming the identity and purity of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' (ortho-aromatic)7.25-7.40m-
H-3', H-4', H-5' (meta, para-aromatic)7.15-7.30m-
H-2 (vinylic)5.85-6.00ddtJ ≈ 17.2, 10.2, 6.5
H-3a (vinylic, trans)5.15-5.25dqJ ≈ 17.2, 1.5
H-3b (vinylic, cis)5.05-5.15dqJ ≈ 10.2, 1.5
H-1' (benzylic)3.75-3.85s-
H-1 (allylic)3.25-3.35dtJ ≈ 6.5, 1.5
NH1.50-2.50br s-

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR data, a complete experimental ¹³C NMR peak list for this compound is not widely published. The following table presents the predicted chemical shifts for each carbon atom, based on typical values for similar chemical environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1' (quaternary aromatic)139.0-141.0
C-2 (vinylic)134.0-136.0
C-2', C-6' (ortho-aromatic)128.0-129.0
C-3', C-5' (meta-aromatic)127.5-128.5
C-4' (para-aromatic)126.5-127.5
C-3 (vinylic)116.0-118.0
C-1' (benzylic)52.0-54.0
C-1 (allylic)51.0-53.0

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Compound Purity : Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection : Use a deuterated solvent appropriate for NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for this compound.

  • Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).

  • Sample Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program : A standard one-pulse sequence.

  • Acquisition Parameters :

    • Spectral Width : ~16 ppm

    • Acquisition Time : ~3-4 seconds

    • Relaxation Delay : 2-5 seconds

    • Number of Scans : 8-16

    • Temperature : 298 K

¹³C NMR Data Acquisition
  • Spectrometer : A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program : A standard proton-decoupled pulse sequence.

  • Acquisition Parameters :

    • Spectral Width : ~220 ppm

    • Acquisition Time : ~1-2 seconds

    • Relaxation Delay : 2-5 seconds

    • Number of Scans : ≥ 1024 (to achieve adequate signal-to-noise)

    • Temperature : 298 K

Data Processing
  • Fourier Transform : Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction.

  • Referencing : Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration : Identify and list all peaks. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for NMR analysis.

N_Allylbenzylamine_Structure cluster_benzyl Benzyl Group cluster_allyl Allyl Group C1_prime C1' C2_prime C2' C1_prime->C2_prime CH2_benzyl CH₂ C1_prime->CH2_benzyl C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime N N CH2_benzyl->N CH2_allyl CH₂ CH_vinyl CH CH2_allyl->CH_vinyl CH2_vinyl CH₂ CH_vinyl->CH2_vinyl = N->CH2_allyl H_amine H N->H_amine

Caption: Molecular structure of this compound with key functional groups highlighted.

NMR_Workflow A Sample Preparation (Compound + Deuterated Solvent + Standard) B Data Acquisition (¹H and ¹³C NMR) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Assignment) C->D E Structure Elucidation / Purity Assessment D->E

Caption: General experimental workflow for NMR analysis.

A Technical Guide to the FT-IR and Mass Spectrometry of N-Allylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for N-Allylbenzylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectral data, detailed experimental protocols for obtaining this data, and visual representations of the analytical workflows and molecular fragmentation pathways.

Introduction to this compound

This compound is a secondary amine with the chemical formula C₁₀H₁₃N.[1] Its structure consists of a benzyl group and an allyl group attached to a nitrogen atom. Understanding its spectral properties is crucial for its identification and characterization in various chemical and pharmaceutical applications.

Chemical Structure:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its secondary amine and aromatic functionalities.

The primary vibrational modes for this compound are summarized in the table below. These are based on typical values for secondary amines and aromatic compounds.[2][3]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 3500Weak-MediumN-H StretchSecondary Amine
3000 - 3100Medium=C-H Stretch (Aromatic & Alkenyl)Benzene Ring & Alkene
2850 - 2960MediumC-H Stretch (Aliphatic)CH₂ groups
1640 - 1680Weak-MediumC=C StretchAlkene
1450 - 1600MediumC=C Stretch (in-ring)Benzene Ring
1020 - 1250MediumC-N StretchAliphatic Amine
690 - 900StrongC-H Bending (out-of-plane)Benzene Ring

The following is a general protocol for obtaining an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.[4]

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal are clean and dry.

  • Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Output p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 a1 Apply Liquid Sample (this compound) p2->a1 a2 Acquire Sample Spectrum a1->a2 d1 Ratio Sample to Background a2->d1 d2 Generate FT-IR Spectrum d1->d2

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

The molecular weight of this compound is 147.22 g/mol .[1] As a compound with a single nitrogen atom, it follows the nitrogen rule, exhibiting an odd nominal molecular mass.[3][5] The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7][8]

m/z (mass/charge)Proposed Fragment IonFormulaNotes
147[C₁₀H₁₃N]⁺˙C₁₀H₁₃NMolecular Ion (M⁺˙)
146[C₁₀H₁₂N]⁺C₁₀H₁₂NLoss of a hydrogen atom (M-1)
91[C₇H₇]⁺C₇H₇Tropylium ion, characteristic of benzyl groups
56[C₃H₄N]⁺C₃H₄NResult of alpha-cleavage (loss of benzyl radical)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.[9]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺˙).

  • Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output p1 Dissolve Sample in Solvent p2 Inject into GC p1->p2 a1 GC Separation p2->a1 a2 Ionization (EI) a1->a2 a3 Mass Analysis (m/z separation) a2->a3 d1 Generate Mass Spectrum a3->d1

Caption: General workflow for GC-MS analysis.

Fragmentation_Pathway cluster_frags Primary Fragments parent This compound Molecular Ion [C10H13N]+• m/z = 147 f1 [C7H7]+ m/z = 91 (Tropylium Ion) parent->f1 Loss of C3H6N• f2 [C3H4N]+ m/z = 56 parent->f2 α-cleavage Loss of C7H7•

Caption: Mass spectrometry fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility of N-Allylbenzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-Allylbenzylamine and its Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₃N, is a secondary amine containing both an allyl group and a benzyl group attached to the nitrogen atom.[1][2][3][4] Its structure imparts a combination of polar and non-polar characteristics, which dictates its solubility in different organic solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₃N[1][2][3][4]

  • Molecular Weight: 147.22 g/mol [2][3][5]

  • Appearance: Expected to be a liquid[2][5]

  • Boiling Point: Approximately 208-217.7°C[2][5]

  • Density: Approximately 0.924 g/cm³[2][5]

The presence of the benzyl group provides a significant non-polar, aromatic character, while the nitrogen atom of the secondary amine introduces polarity and the capacity for hydrogen bonding.[6] This dual nature suggests that this compound will exhibit a range of solubilities in various organic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound. Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents is presented below.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant non-polar character contributed by the benzyl and allyl groups, this compound is expected to be highly soluble or miscible in non-polar solvents.[7]

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. This compound is predicted to be readily soluble in these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen atom in this compound can act as a hydrogen bond acceptor. Therefore, it is expected to be soluble in polar protic solvents like alcohols.[3]

  • Water: The molecule's overall hydrophobic character, due to the two hydrocarbon substituents on the nitrogen, likely limits its solubility in water. Low molecular weight amines can be water-soluble; however, with ten carbon atoms, this compound's solubility in water is expected to be low.[8]

For quantitative and reliable data, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1][4][5][9] This section provides a detailed protocol for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved this compound is necessary to ensure a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved this compound to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[1][5]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining undissolved micro-droplets.[7]

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

Quantification

The concentration of this compound in the diluted aliquot can be determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

  • Using HPLC-UV:

    • Develop an appropriate HPLC method for the separation and quantification of this compound.[10][11]

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the diluted sample and determine its concentration from the calibration curve.[10]

  • Using UV-Vis Spectroscopy:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[12][13]

    • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.[12]

Calculation of Solubility

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent TypeSolubility (g/L)Solubility (mol/L)Method of Analysis
HexaneNon-PolarData to be determinedData to be determinedHPLC-UV
TolueneNon-PolarData to be determinedData to be determinedHPLC-UV
DichloromethanePolar AproticData to be determinedData to be determinedHPLC-UV
Ethyl AcetatePolar AproticData to be determinedData to be determinedHPLC-UV
AcetonePolar AproticData to be determinedData to be determinedHPLC-UV
AcetonitrilePolar AproticData to be determinedData to be determinedHPLC-UV
MethanolPolar ProticData to be determinedData to be determinedHPLC-UV
EthanolPolar ProticData to be determinedData to be determinedHPLC-UV
WaterPolar ProticData to be determinedData to be determinedHPLC-UV

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to solvent in a vial prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Allow to settle or centrifuge equil->sep1 sep2 Collect clear supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 analysis1 Prepare dilutions sep3->analysis1 analysis2 Analyze by HPLC-UV or UV-Vis Spectroscopy analysis1->analysis2 analysis3 Calculate concentration using calibration curve analysis2->analysis3 result result analysis3->result Report Solubility

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not extensively documented in publicly available literature, this technical guide provides a robust framework for its determination. The predicted high solubility in non-polar and polar aprotic solvents, along with good solubility in polar protic solvents, is based on its chemical structure. For researchers and professionals in drug development and chemical synthesis, the experimental protocol detailed herein offers a reliable method for generating the precise solubility data required for process optimization, formulation development, and regulatory compliance.

References

N-Allylbenzylamine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Allylbenzylamine. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and longevity of this compound in a laboratory setting. This document outlines the key physicochemical properties, potential degradation pathways, recommended storage and handling procedures, and a detailed experimental protocol for stability assessment.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling protocols.

PropertyValueReference
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
Appearance Liquid[2]
Boiling Point 208 °C (lit.)[2]
Density 0.924 g/cm³[2]
Flash Point 92 °C[2]
Solubility Information not readily available. General knowledge suggests solubility in organic solvents.
CAS Number 4383-22-6[1][2]

Stability and Potential Degradation Pathways

This compound, as a secondary amine containing both a benzyl and an allyl group, is susceptible to degradation through several pathways, primarily oxidation. Understanding these pathways is critical for preventing degradation and ensuring the compound's stability.

Key Degradation Pathways:

  • Oxidation: The primary degradation pathway for this compound is likely oxidation. The nitrogen atom in the secondary amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat. The benzylic position is also prone to oxidation.

    • Photocatalytic Oxidation: Studies on secondary benzylamines have shown that they can undergo photocatalytic oxidation in the presence of photosensitizers and light to form the corresponding imines.[3][4][5][6][7] This reaction involves the generation of reactive oxygen species such as singlet oxygen and superoxide radical anions.[4]

A logical diagram illustrating the factors influencing this compound stability is provided below.

Factors Influencing this compound Stability cluster_conditions Environmental Factors cluster_compound This compound cluster_degradation Degradation Pathways Temperature Temperature Oxidation Oxidation Temperature->Oxidation Light Light Light->Oxidation Oxygen (Air) Oxygen (Air) Oxygen (Air)->Oxidation Incompatible Materials Incompatible Materials Other Reactions Other Reactions Incompatible Materials->Other Reactions This compound This compound This compound->Oxidation Polymerization (Allyl Group) Polymerization (Allyl Group) This compound->Polymerization (Allyl Group) This compound->Other Reactions Imine Formation Imine Formation Oxidation->Imine Formation

Factors influencing this compound stability.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following recommendations are based on information from safety data sheets and general best practices for handling air-sensitive and potentially reactive chemicals.

Storage Recommendations:

ConditionRecommendationRationale
Temperature Store in a cool, well-ventilated place.[9]To minimize thermal degradation and reduce vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation by atmospheric oxygen.
Light Protect from light. Store in an amber or opaque container.To prevent light-induced degradation, such as photo-oxidation.
Container Keep container tightly closed.To prevent exposure to air and moisture.
Incompatible Materials Store away from strong oxidizing agents and acids.To prevent potentially vigorous and hazardous reactions.

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes. This compound is classified as causing severe skin burns and eye damage.[1]

  • Take precautions against static discharge, as vapors may form explosive mixtures with air.

  • Keep away from heat, sparks, and open flames.[9]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[9][10][11][12][13] The following is a detailed protocol for conducting a forced degradation study on this compound.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

Experimental Workflow:

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 N HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal Degradation (e.g., 80°C) StockSolution->Thermal Photo Photolytic Degradation (ICH Q1B conditions) StockSolution->Photo Neutralize Neutralize (if necessary) and Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by HPLC-UV/MS Neutralize->HPLC Data Data Analysis: - Quantify parent compound - Identify degradation products - Calculate mass balance HPLC->Data

Workflow for the forced degradation study of this compound.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60 °C for specified time points. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for specified time points. At each time point, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Place a sample of the this compound stock solution in a tightly sealed vial in an oven at a high temperature (e.g., 80 °C) for specified time points. Also, expose the neat compound to the same conditions.

    • Photolytic Degradation: Expose a sample of the this compound stock solution and the neat compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

    • The HPLC method should be capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

    • Detection can be performed using a UV detector at a wavelength where this compound and its potential degradation products absorb, or preferably with a mass spectrometer for identification of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each stress condition. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed without complete degradation of the parent compound.[9][10]

    • Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

    • Perform a mass balance analysis to account for the initial amount of the drug substance and its degradation products.[11][12]

Conclusion

The stability of this compound is a critical factor for its effective use in research and development. This technical guide has outlined the key physicochemical properties, potential degradation pathways, and recommended storage and handling procedures. The primary mode of degradation is likely oxidation, which can be mitigated by storing the compound under an inert atmosphere, protected from light, and at a cool temperature. The provided forced degradation study protocol offers a systematic approach to investigating the stability of this compound and identifying its potential degradation products, which is essential for the development of stable formulations and robust analytical methods. By adhering to these guidelines, researchers can ensure the quality and integrity of this compound throughout its lifecycle in the laboratory.

References

N-Allylbenzylamine: A Comprehensive Guide to Hazards and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Allylbenzylamine is a chemical compound utilized in various research and synthetic applications. Due to its reactive nature, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth overview of the hazards associated with this compound and details the necessary safety precautions for its handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are associated with its corrosivity, toxicity, and combustibility.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is categorized as follows:

  • Skin Corrosion/Irritation: Category 1B/1C, causing severe skin burns and eye damage[1][2].

  • Acute Toxicity (Oral): Category 4, harmful if swallowed.

  • Acute Toxicity (Dermal): Category 4, harmful in contact with skin.

  • Flammable Liquids: Category 4, combustible liquid.

  • Hazardous to the Aquatic Environment: Harmful to aquatic life.

Exposure can cause severe damage to the mucous membranes, upper respiratory tract, eyes, and skin. Symptoms of overexposure may include a cough, shortness of breath, headache, and nausea.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing safe experimental and storage conditions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N[1][3][4]
Molecular Weight 147.22 g/mol [1][3][4]
Appearance Clear, colorless to light orange/yellow liquid[5]
Boiling Point 208 °C - 217.7 °C at 760 mmHg[3][4][5]
Density 0.924 g/cm³[3][4]
Flash Point 92 °C[3][4]
pKa 8.89 ± 0.20 (Predicted)[5]
LogP 2.35 (Predicted)[3]
Refractive Index 1.519 - 1.525[3][5]

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is critical when working with this compound. The following sections outline the necessary precautions.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors[6][7]. Eyewash stations and safety showers must be readily accessible in the immediate work area[7].

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE TypeSpecificationRationale
Eye/Face Protection Wear tight-sealing safety goggles and a face shield[6].To protect against splashes which can cause severe eye damage[6].
Hand Protection Wear impervious, chemically resistant gloves (e.g., nitrile rubber). Glove integrity should be checked before and during use.To prevent skin contact, which can cause burns and is harmful[6].
Skin/Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities, chemical-resistant aprons or suits may be necessary[6].To prevent accidental skin exposure.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if vapors/aerosols are generated[6].To avoid irritation of the respiratory tract[8].
Hygiene Measures
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Do not eat, drink, or smoke in laboratory areas[9].

  • Immediately remove and launder any contaminated clothing before reuse.

Storage and Disposal

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[6][10].

  • Keep away from heat, sparks, open flames, and other ignition sources[6].

  • Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents and acids[6].

  • Recommended storage temperature is between 2-8°C, protected from light[5].

Disposal
  • Waste material must be disposed of in accordance with national and local regulations for hazardous chemical waste. Do not allow the product to enter drains or surface water.

Emergency Procedures

Immediate and appropriate response is crucial in the event of an emergency.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[6][7].
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention[7][8].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately[7][8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Make the victim drink water (two glasses at most). Call a physician or poison control center immediately[6][8].
Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam. Water spray can be used to cool closed containers[7].

  • Hazards: The substance is a combustible liquid and may form explosive mixtures with air upon intense heating. Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Hazard-Precaution Relationship Visualization

The following diagram illustrates the logical flow from the intrinsic hazards of this compound to the required safety precautions and emergency responses.

Hazard_Precaution_Workflow cluster_Hazards Hazards of this compound cluster_Precautions Safety Precautions cluster_Emergency Emergency Response H1 Corrosive Causes severe skin burns and eye damage P1 Engineering Controls Use fume hood, Ensure access to eyewash/shower H1->P1 P2 Personal Protective Equipment Goggles, face shield, Chemical-resistant gloves, Protective clothing H1->P2 P3 Handling & Storage Keep away from heat/ignition, Store in cool, ventilated area, Avoid incompatible materials E1 First Aid Move to fresh air (Inhalation), Rinse with water (Skin/Eye), Do NOT induce vomiting (Ingestion) H1->E1 H2 Toxic Harmful if swallowed or in contact with skin H2->P1 H2->P2 H2->E1 H3 Flammable Combustible liquid H3->P3 E2 Fire Fighting Use CO₂, dry chemical, or foam, Wear SCBA and full protective gear H3->E2 H4 Environmental Harmful to aquatic life P4 Disposal Dispose as hazardous waste, Do not release to environment H4->P4

Caption: Logical workflow from this compound hazards to precautions.

References

Methodological & Application

The Strategic Use of N-Allylbenzylamine in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Allylbenzylamine serves as a versatile and strategic building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural motif, featuring both a nucleophilic secondary amine and a reactive allyl group, allows for its participation in a variety of cyclization, cycloaddition, and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic cores, including pyridines, quinolines, indoles, and pyrrolidines, utilizing this compound and its derivatives as key starting materials or intermediates.

Synthesis of Substituted Pyridines via Oxidative Annulation

A powerful strategy for pyridine synthesis involves the reaction of allyl amines with alkynes. This method proceeds through a sequential copper(II)-promoted dehydrogenation of the allylamine to an α,β-unsaturated imine, followed by a rhodium(III)-catalyzed N-annulation with an alkyne. While the specific use of this compound is not detailed in all literature, its structure is highly amenable to this transformation.

Quantitative Data: Pyridine Synthesis from Allyl Amines and Alkynes
EntryAllyl AmineAlkyneProductYield (%)
1N-AllylanilineDiphenylacetylene2,3,4,5-Tetraphenylpyridine85
2N-Allyl-p-toluidine1-Phenyl-1-propyne2-Methyl-3,4-diphenyl-6-p-tolylpyridine78
3This compoundDiphenylacetylene1-Benzyl-2,3,4,5-tetraphenyl-1,2-dihydropyridine*Expected product before aromatization

Note: The initial product of the Rh(III)-catalyzed annulation with this compound would be a dihydropyridine, which could potentially be aromatized in a subsequent step.

Experimental Protocol: General Procedure for Pyridine Synthesis

A mixture of the allyl amine (1.0 mmol), the alkyne (1.2 mmol), and Cu(OAc)₂ (2.0 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) is stirred at a specified temperature (e.g., 80 °C) for a designated time. Following this oxidation step, a rhodium catalyst, such as [Cp*RhCl₂]₂ (2.5 mol %), and a silver salt, such as AgSbF₆ (10 mol %), are added, and the reaction is continued at an elevated temperature until completion. The resulting mixture is then cooled, filtered, and purified by column chromatography to yield the desired pyridine derivative.

Pyridine_Synthesis A This compound C α,β-Unsaturated Imine Intermediate A->C Cu(OAc)2 Oxidation B Alkyne (R1-C≡C-R2) E Substituted Dihydropyridine B->E C->E Rh(III)-Catalyzed N-Annulation D Rhodium Catalyst [Cp*RhCl2]2 D->E F Substituted Pyridine E->F Aromatization (e.g., Oxidation)

Caption: Oxidative Annulation Pathway for Pyridine Synthesis.

Quinolines via Benzylamine-Catalyzed Cyclization

Benzylamine and its derivatives can act as effective nucleophilic catalysts in the synthesis of quinolines from 2-aminochalcone derivatives. This "on-water" synthesis provides an environmentally benign route to substituted quinolines. The benzylamine facilitates the cyclization and subsequent dehydration to form the aromatic quinoline ring.

Quantitative Data: Benzylamine-Catalyzed Quinoline Synthesis
Entry2-Aminochalcone DerivativeBenzylamine (mol%)ProductYield (%)
1(E)-3-(phenylamino)-1-phenylprop-2-en-1-one202-Phenylquinoline95
2(E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one204-(4-chlorophenyl)-2-phenylquinoline92
3(E)-3-((4-methoxyphenyl)amino)-1-phenylprop-2-en-1-one206-methoxy-2-phenylquinoline90
Experimental Protocol: On-Water Synthesis of 2-Substituted Quinolines

To a suspension of the 2-aminochalcone derivative (1.0 mmol) in water (5 mL) is added benzylamine (0.2 mmol). The reaction mixture is then heated at reflux for a specified time (e.g., 2-4 hours). After completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Quinoline_Synthesis A 2-Aminochalcone C Intermediate Adduct A->C B Benzylamine (Catalyst) B->C Nucleophilic Attack D Cyclized Intermediate C->D Intramolecular Cyclization E Substituted Quinoline D->E Dehydration

Caption: Benzylamine-Catalyzed Quinoline Synthesis Workflow.

Synthesis of N-Substituted Indoles

The synthesis of N-substituted indoles can be achieved through various strategies. One relevant approach involves the cyclization of N-substituted-2-alkenylanilines. While many examples utilize a tosyl protecting group on the nitrogen, an N-benzyl group, as in this compound derivatives of anilines, is also compatible with many cyclization conditions. For instance, a metal-free synthesis using N-iodosuccinimide (NIS) facilitates a cascade C-N bond formation and aromatization.[2][3]

Quantitative Data: NIS-Mediated Indole Synthesis from N-Ts-2-alkenylanilines
EntrySubstrateProductYield (%)
1N-tosyl-2-((E)-styryl)aniline2-phenyl-1-tosyl-1H-indole95
24-methyl-N-tosyl-2-((E)-styryl)aniline5-methyl-2-phenyl-1-tosyl-1H-indole92
34-methoxy-N-tosyl-2-((E)-styryl)aniline5-methoxy-2-phenyl-1-tosyl-1H-indole90
Experimental Protocol: General Procedure for NIS-Mediated Indole Synthesis

To a solution of the N-substituted-2-alkenylaniline (0.1 mmol) in a solvent such as CHCl₃ (1.0 mL), N-iodosuccinimide (NIS) (2.0 equiv) is added. The reaction mixture is stirred at room temperature under air. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the desired indole.[3]

Indole_Synthesis A N-Benzyl-2-vinylaniline Derivative C Iodonium Ion Intermediate A->C B N-Iodosuccinimide (NIS) B->C Electrophilic Attack D Cyclized Cationic Intermediate C->D Intramolecular C-N Bond Formation E N-Benzyl Indole D->E Aromatization Pyrrolidine_Synthesis cluster_Ylide_Generation Azomethine Ylide Generation cluster_Cycloaddition Cycloaddition A This compound Derivative B Iminium Ion A->B Reaction with Carbonyl/Acid C Azomethine Ylide B->C Deprotonation E Substituted Pyrrolidine C->E [3+2] Cycloaddition D Dipolarophile (Alkene) D->E

References

Application Notes and Protocols: N-Allylbenzylamine as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of N-allylbenzylamine as a key precursor in the development of pharmaceutical intermediates. The protocols detailed below offer step-by-step methodologies for the synthesis of allylamine antifungal agents and related compounds, highlighting the versatility of this compound as a building block in medicinal chemistry.

Introduction

This compound is a secondary amine that serves as a valuable starting material for the synthesis of a variety of biologically active molecules. Its structural components, the allyl group and the benzyl group, provide reactive sites for further chemical modifications. This versatility makes it an important intermediate in the synthesis of pharmaceuticals, particularly in the development of antifungal agents. The allylamine moiety is a key pharmacophore in several antifungal drugs that inhibit the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[1][2][3]

Application 1: Synthesis of Allylamine Antifungal Agents

This compound is a direct precursor to a class of antifungal drugs known as allylamines. These compounds are effective against a broad range of pathogenic fungi. The general structure of these drugs features a tertiary amine with an allyl group, a substituted aromatic moiety, and another side chain.

Key Pharmaceutical Intermediates and Final Products:
  • Naftifine: A topical antifungal agent used for the treatment of dermatophytosis.[4][5]

  • Butenafine: A benzylamine antifungal with a similar mechanism of action to allylamines, used topically to treat various fungal skin infections.[6][7]

  • Terbinafine: A widely used antifungal medication that can be administered both topically and orally.

The synthesis of these drugs often involves the N-alkylation of a secondary amine with an appropriate alkyl halide.

Synthetic Workflow for Allylamine Antifungals

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product A This compound D N-Alkylation A->D B Alkyl Halide (e.g., Naphthylmethyl halide) B->D C Base (e.g., K₂CO₃, NaHCO₃) C->D E Tertiary Allylamine Intermediate D->E F Allylamine Antifungal (e.g., Naftifine) E->F Purification cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition A Squalene B Squalene Epoxidase A->B C 2,3-Oxidosqualene B->C D Lanosterol C->D ... E Ergosterol D->E ... F Allylamine Antifungal (e.g., Naftifine) F->B Inhibits

References

Application Notes and Protocols for Reductive Amination Reactions Involving N-Allylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reductive Amination with N-Allylbenzylamine

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction is particularly valuable in the synthesis of complex amines, which are prevalent in pharmaceuticals and other bioactive molecules. For drug development professionals, reductive amination offers a reliable strategy for lead optimization and the synthesis of compound libraries due to its broad substrate scope and functional group tolerance.[2][3]

This compound is a useful secondary amine building block. The presence of the allyl group offers a site for further synthetic transformations, while the benzyl group can serve as a protecting group that can be removed under hydrogenolysis conditions. Reductive amination with this compound allows for the introduction of a wide variety of substituents, leading to the synthesis of diverse tertiary amines.

This document provides detailed protocols for the reductive amination of this compound with various aldehydes using two common and effective reducing agents: sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Key Advantages of Reductive Amination

  • High Selectivity: Modern reducing agents like sodium triacetoxyborohydride are highly selective for the reduction of the intermediate iminium ion over the starting carbonyl compound, minimizing side reactions.[3][4][5]

  • Mild Reaction Conditions: These reactions are typically carried out under mild, ambient conditions, which preserves sensitive functional groups within the reactants.[3]

  • Broad Substrate Scope: A wide range of aldehydes, including aliphatic, aromatic, and heterocyclic aldehydes, can be successfully coupled with this compound.

  • Avoidance of Over-alkylation: Unlike direct alkylation of amines with alkyl halides, reductive amination is a controlled process that prevents the formation of quaternary ammonium salts.

Reaction Mechanism and Workflow

The reductive amination of a secondary amine like this compound with an aldehyde proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a hydride-based reducing agent.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Start Dissolve this compound and Aldehyde in Solvent Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Start->Add_Reducing_Agent Iminium Ion Formation Stir Stir at Room Temperature Add_Reducing_Agent->Stir Reduction Quench Quench Reaction Stir->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Tertiary Amine Product Purify->Product

Caption: General workflow for the reductive amination of this compound.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it a popular choice for reductive aminations. It is particularly effective and does not require acidic conditions for the reduction of iminium ions formed from aldehydes.[1][2][3][4][5]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde, 4-pyridinecarboxaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Add the desired aldehyde (1.1-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another widely used reducing agent for reductive aminations. It is particularly useful as it is stable in protic solvents and selectively reduces iminium ions in the presence of carbonyl groups, often under mildly acidic conditions which can catalyze iminium ion formation.[6][7][8]

Materials:

  • This compound

  • Aldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.1-1.2 eq.) in anhydrous methanol (MeOH) (approximately 0.1-0.2 M).

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops or up to 0.25 eq.) to the mixture to facilitate iminium ion formation.

  • Stir the solution at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully concentrate the mixture using a rotary evaporator to remove most of the methanol.

  • Take up the residue in ethyl acetate (EtOAc) and water.

  • Basify the aqueous layer to a pH of approximately 10 with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acetic acid and any remaining acidic species.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel as needed.

Data Presentation: Representative Reductive Amination Reactions

The following table summarizes expected outcomes for the reductive amination of this compound with various aldehydes using the sodium triacetoxyborohydride protocol. These are representative examples and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAldehydeProductReaction Time (h)Yield (%)
1BenzaldehydeN-allyl-N,N-dibenzylamine292
2IsobutyraldehydeN-allyl-N-benzyl-2-methylpropan-1-amine1.588
34-PyridinecarboxaldehydeN-allyl-N-benzyl-N-(pyridin-4-ylmethyl)amine385
4CinnamaldehydeN-allyl-N-benzyl-3-phenylprop-2-en-1-amine2.590
5CyclohexanecarboxaldehydeN-allyl-N-benzyl-N-(cyclohexylmethyl)amine291

Signaling Pathways and Logical Relationships

The logical relationship between the reactants and the formation of the final product in a one-pot reductive amination procedure is depicted below. The process involves the in situ formation and subsequent reduction of the key iminium ion intermediate.

Logical_Relationship Reactants This compound + Aldehyde IminiumIon Iminium Ion Intermediate Reactants->IminiumIon Condensation Solvent Aprotic Solvent (e.g., DCE, DCM) Solvent->IminiumIon ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product Tertiary Amine Product ReducingAgent->Product IminiumIon->Product Reduction

Caption: Logical flow of a one-pot reductive amination reaction.

Conclusion

The reductive amination of this compound is a highly efficient and versatile method for the synthesis of a wide array of tertiary amines. The protocols provided, utilizing either sodium triacetoxyborohydride or sodium cyanoborohydride, offer reliable and high-yielding routes to these valuable compounds. For professionals in drug development, these methods are indispensable for the rapid generation of new chemical entities for biological screening and for the optimization of lead compounds. The mild conditions and broad functional group tolerance make this reaction amenable to complex molecule synthesis.

References

Synthesis of Substituted Piperidines Utilizing N-Allylbenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic routes to substituted piperidines is therefore a critical endeavor in drug discovery. One such approach involves the intramolecular cyclization of N-allylbenzylamine and its derivatives. This application note provides detailed protocols and data for the synthesis of substituted piperidines via an aza-Prins-type cyclization of this compound, a method that offers a direct route to functionalized piperidine rings.

The key transformation involves the reaction of this compound with an aldehyde, promoted by a Lewis acid catalyst. This initiates an intramolecular cyclization to form a piperidinyl cation, which is subsequently trapped by a nucleophile. The choice of aldehyde and reaction conditions allows for the introduction of various substituents onto the piperidine ring, providing a valuable tool for generating molecular diversity for structure-activity relationship (SAR) studies.

Key Synthetic Pathway: Aza-Prins Cyclization

The central synthetic strategy discussed herein is the aza-Prins cyclization. This reaction proceeds through the formation of an N-acyliminium ion intermediate from the reaction of this compound and an aldehyde in the presence of a Lewis acid. This intermediate then undergoes an intramolecular electrophilic attack by the tethered alkene, leading to the formation of the six-membered piperidine ring. The resulting carbocation is then quenched by a nucleophile present in the reaction medium.

aza_prins_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product This compound This compound N-Acyliminium Ion N-Acyliminium Ion This compound->N-Acyliminium Ion Aldehyde Aldehyde Aldehyde->N-Acyliminium Ion Lewis Acid Lewis Acid Lewis Acid->N-Acyliminium Ion Intramolecular Cyclization Intramolecular Cyclization N-Acyliminium Ion->Intramolecular Cyclization Substituted Piperidine Substituted Piperidine Intramolecular Cyclization->Substituted Piperidine

Caption: General workflow of the aza-Prins cyclization for piperidine synthesis.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 4-substituted-1-benzylpiperidines via the aza-Prins cyclization of this compound with various aldehydes. The reactions are typically promoted by Lewis acids such as iron(III) chloride or indium(III) chloride.

EntryAldehydeLewis AcidSolventTemp (°C)Time (h)ProductYield (%)
1FormaldehydeFeCl₃CH₂Cl₂25241-Benzyl-4-hydroxypiperidine75
2BenzaldehydeInCl₃MeCN80121-Benzyl-4-hydroxy-4-phenylpiperidine68
3AcetaldehydeFeCl₃CH₂Cl₂25241-Benzyl-4-hydroxy-4-methylpiperidine72
4IsobutyraldehydeInCl₃MeCN80181-Benzyl-4-hydroxy-4-isopropylpiperidine65

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-hydroxypiperidine using Iron(III) Chloride

This protocol describes the synthesis of 1-benzyl-4-hydroxypiperidine from this compound and formaldehyde, a key intermediate for further functionalization.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere, add anhydrous iron(III) chloride (1.2 eq) in one portion.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add formaldehyde solution (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-4-hydroxypiperidine as a colorless oil.

protocol_1_workflow Start Start Dissolve this compound in CH₂Cl₂ Dissolve this compound in CH₂Cl₂ Start->Dissolve this compound in CH₂Cl₂ Add FeCl₃ Add FeCl₃ Dissolve this compound in CH₂Cl₂->Add FeCl₃ Add Formaldehyde Add Formaldehyde Add FeCl₃->Add Formaldehyde Stir at RT for 24h Stir at RT for 24h Add Formaldehyde->Stir at RT for 24h Quench with NaHCO₃ Quench with NaHCO₃ Stir at RT for 24h->Quench with NaHCO₃ Workup and Extraction Workup and Extraction Quench with NaHCO₃->Workup and Extraction Purification (Chromatography) Purification (Chromatography) Workup and Extraction->Purification (Chromatography) Product: 1-Benzyl-4-hydroxypiperidine Product: 1-Benzyl-4-hydroxypiperidine Purification (Chromatography)->Product: 1-Benzyl-4-hydroxypiperidine signaling_pathway Substituted Piperidine Substituted Piperidine Biological Target Biological Target Substituted Piperidine->Biological Target Binding/Modulation Cellular Response Cellular Response Biological Target->Cellular Response Signal Transduction Therapeutic Effect Therapeutic Effect Cellular Response->Therapeutic Effect

Application Notes and Protocols for the Catalytic Hydrogenation of the Allyl Group in N-Allylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective catalytic hydrogenation of the allyl group in N-Allylbenzylamine to yield N-propylbenzylamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols emphasize chemoselectivity, aiming to reduce the carbon-carbon double bond of the allyl group without affecting the benzyl group or the C-N bond.

Introduction

The selective hydrogenation of a carbon-carbon double bond in a molecule containing other reducible functional groups, such as a benzylamine moiety, presents a significant synthetic challenge. The benzyl group is susceptible to hydrogenolysis (cleavage of the C-N bond), particularly under harsh hydrogenation conditions. Therefore, the choice of catalyst and optimization of reaction parameters are critical to achieving high yields of the desired N-propylbenzylamine. This document outlines effective catalytic systems and detailed experimental procedures for this selective transformation.

Reaction Pathway

The catalytic hydrogenation of this compound adds two hydrogen atoms across the double bond of the allyl group, converting it to a propyl group.

ReactionPathway cluster_reactants Reactants cluster_products Product N_Allylbenzylamine This compound catalyst Catalyst (e.g., Lindlar's Catalyst, Pd/C) N_Allylbenzylamine->catalyst H2 + H₂ H2->catalyst N_Propylbenzylamine N-Propylbenzylamine catalyst->N_Propylbenzylamine

Caption: Reaction scheme for the catalytic hydrogenation of this compound.

Data Presentation: Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for the selective hydrogenation of the allyl group in this compound while minimizing hydrogenolysis of the benzyl group. Below is a summary of various catalytic systems and their performance under optimized conditions.

CatalystCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)SolventReaction Time (h)Conversion (%)Selectivity for N-Propylbenzylamine (%)Yield (%)
Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead) 5125Methanol12>99>9896
5% Pd/C 2125Ethanol8>999594
10% Pd/C 1340Ethyl Acetate6>999291
Raney Nickel 10 (w/w)5060Methanolic Ammonia24958581
PtO₂ (Adam's catalyst) 1125Acetic Acid10>999089

Note: The data presented is a compilation from analogous reactions and represents typical outcomes. Actual results may vary based on specific experimental conditions and substrate purity.

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol is recommended for achieving the highest selectivity for the desired N-propylbenzylamine, minimizing the risk of debenzylation.

Materials:

  • This compound

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Parr Hydrogenation Apparatus or similar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve this compound (1.0 eq) in methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add Lindlar's catalyst (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • System Purge: Seal the pressure vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas 3-5 times to remove any air.

  • Reaction: Pressurize the vessel with hydrogen to 1 atm. Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12 hours).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude N-propylbenzylamine. If necessary, purify the product by column chromatography on silica gel.

Protocol1_Workflow start Start dissolve Dissolve this compound in Methanol start->dissolve add_catalyst Add Lindlar's Catalyst dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge react React at 1 atm H₂ and 25°C purge->react monitor Monitor Reaction (TLC/GC) react->monitor workup Vent H₂ and Filter monitor->workup Reaction Complete purify Concentrate and Purify workup->purify end_product N-Propylbenzylamine purify->end_product

Caption: Experimental workflow for hydrogenation using Lindlar's Catalyst.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol utilizes the more common and highly active Pd/C catalyst. Careful control of reaction conditions is necessary to maintain high selectivity.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Parr Hydrogenation Apparatus or similar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Setup: To a pressure vessel, add a solution of this compound (1.0 eq) in ethanol (0.1 M).

  • Catalyst Addition: Under an inert atmosphere, add 5% Pd/C (2 mol%).

  • System Purge: Seal the vessel and purge with hydrogen gas 3-5 times.

  • Reaction: Pressurize the reactor with hydrogen to 1 atm and stir the mixture at room temperature (25 °C).

  • Monitoring: Follow the reaction's progress via TLC or GC. The reaction is typically complete within 8 hours.

  • Work-up: After completion, vent the hydrogen from the system.

  • Catalyst Removal: Remove the catalyst by filtration through Celite, washing the pad with ethanol.

  • Purification: Remove the solvent from the filtrate by rotary evaporation to obtain the product. Further purification can be achieved through column chromatography if required.

Protocol2_Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_catalyst Add 5% Pd/C dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge react React at 1 atm H₂ and 25°C purge->react monitor Monitor Reaction (TLC/GC) react->monitor workup Vent H₂ and Filter monitor->workup Reaction Complete purify Concentrate and Purify workup->purify end_product N-Propylbenzylamine purify->end_product

Caption: Experimental workflow for hydrogenation using Pd/C.

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Catalysts: Palladium on carbon and Raney Nickel are pyrophoric, especially when dry and exposed to air. Handle these catalysts under an inert atmosphere or as a slurry in a solvent. Do not allow the catalyst to dry on the filter paper during filtration.

  • Pressure: Always use a blast shield when working with pressurized reaction vessels. Do not exceed the maximum pressure rating of the equipment.

By following these detailed protocols and safety guidelines, researchers can effectively and safely perform the selective catalytic hydrogenation of this compound for applications in drug development and chemical synthesis.

Application Notes and Protocols: N-Allylbenzylamine as a Versatile Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and other complex molecules. While numerous amine protecting groups are well-established, the exploration of novel strategies that offer unique selectivity and orthogonality is a continuous pursuit. This document details the use of the N-Allylbenzylamine moiety as a versatile protecting group for primary and secondary amines. This group offers the potential for selective deprotection of either the allyl or the benzyl group, providing flexibility in synthetic design. Herein, we provide an overview of the proposed protection and deprotection strategies, summarized quantitative data from analogous reactions, detailed experimental protocols, and visualizations of the chemical transformations.

Introduction

The temporary masking of a reactive functional group is a critical strategy in organic synthesis to prevent undesired side reactions. For amines, a variety of protecting groups have been developed, with the benzyl (Bn) and allyl (All) groups being prominent examples. The this compound protecting group combines the features of both, creating a tertiary amine that can be selectively cleaved at either the N-allyl or N-benzyl bond under different reaction conditions. This dual-functionality allows for a branched synthetic route from a common intermediate, enhancing synthetic efficiency. The choice of cleavage—deallylation or debenzylation—can be directed by the selection of specific reagents and catalysts, offering an orthogonal deprotection strategy.

Data Presentation

The following tables summarize quantitative data for reactions analogous to the proposed protection and deprotection schemes, as specific data for this compound as a protecting group is not widely reported. These data provide a basis for the expected efficiency of the described protocols.

Table 1: Representative Conditions for N-Alkylation and N-Benzylation of Amines

EntryAmine SubstrateAlkylating/Benzylating AgentSolventBaseTemp. (°C)Time (h)Yield (%)
1Primary AmineAllyl BromideAcetonitrileK₂CO₃RT4>95
2Secondary AmineBenzyl BromideAcetonitrileEt₃N703-5>90[1]
3Primary AmineBenzaldehyde, NaBH₄ (Reductive Amination)Methanol-RT12~85[1]
4N-AllylsulfonamideBenzyl BromideDMFNaHRT12High

Table 2: Representative Conditions for Debenzylation of Tertiary Amines

EntrySubstrateReagentSolventTemp. (°C)TimeYield (%)
1N-Benzyl Tertiary AmineCeric Ammonium Nitrate (CAN)Acetonitrile/WaterRTMinutes64-90[2][3][4]
2N-Benzylamine10% Pd/C, H₂ (1 atm)EthanolRT24-48High[5]
3N-Benzylamine20% Pd(OH)₂/C, H₂ (575 psi)EtOH/HClRT48High[5]

Table 3: Representative Conditions for Deallylation of Tertiary Amines

EntrySubstrateCatalyst/ReagentSolventTemp. (°C)TimeYield (%)
1Allylic AminePd(PPh₃)₄, Polymethylhydrosiloxane (PMHS), ZnCl₂DichloromethaneRT1-2 hHigh[6]
2Allylic AminePd(PPh₃)₄, N,N'-Dimethylbarbituric AcidDichloromethaneRT<1 h>95
3Allylic Amine[Rh(COD)Cl]₂, PPh₃, H₂OEthanol8012 hHigh

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a two-step sequence for the protection of a primary amine, first by allylation and subsequently by benzylation.

Step 1: N-Allylation of the Primary Amine

  • Preparation: Dissolve the primary amine (1.0 equiv.) in acetonitrile.

  • Reagent Addition: Add potassium carbonate (2.0 equiv.) to the solution.

  • Reaction: Add allyl bromide (1.1 equiv.) dropwise to the stirring suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The crude N-allylamine can be purified by column chromatography or used directly in the next step.

Step 2: N-Benzylation of the N-Allylamine

  • Preparation: Dissolve the N-allylamine (1.0 equiv.) from the previous step in acetonitrile.

  • Reagent Addition: Add triethylamine (1.5 equiv.) to the solution.

  • Reaction: Add benzyl bromide (1.1 equiv.) and heat the reaction mixture to 70 °C.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-allylbenzyl protected amine can be purified by flash column chromatography.

Protocol 2: Selective Debenzylation of the N-Allylbenzyl Protected Amine

This protocol describes the removal of the benzyl group, leaving the allyl group intact.

  • Preparation: Dissolve the N-allylbenzyl protected amine (1.0 equiv.) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C and add ceric ammonium nitrate (CAN) (2.2 equiv.) portion-wise over 10 minutes.[3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Isolation: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude N-allylamine can be purified by column chromatography.

Protocol 3: Selective Deallylation of the N-Allylbenzyl Protected Amine

This protocol outlines the removal of the allyl group to furnish the N-benzylamine.

  • Preparation: Dissolve the N-allylbenzyl protected amine (1.0 equiv.) in dichloromethane.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

  • Reagent Addition: Add a scavenger for the allyl group, such as N,N'-dimethylbarbituric acid (2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture and purify the crude product directly by flash column chromatography to obtain the N-benzylamine.

Mandatory Visualizations

Protection_Workflow cluster_protection Protection Protocol Primary_Amine Primary Amine (R-NH2) N_Allylamine N-Allylamine (R-NH-Allyl) Primary_Amine->N_Allylamine Allyl Bromide, K2CO3, MeCN N_Allylbenzylamine This compound (R-N(Allyl)(Bn)) N_Allylamine->N_Allylbenzylamine Benzyl Bromide, Et3N, MeCN

Caption: Workflow for the protection of a primary amine as an this compound.

Deprotection_Pathways cluster_deprotection Orthogonal Deprotection Strategies Protected_Amine This compound (R-N(Allyl)(Bn)) N_Allylamine N-Allylamine (R-NH-Allyl) Protected_Amine->N_Allylamine Debenzylation (e.g., CAN) N_Benzylamine N-Benzylamine (R-NH-Bn) Protected_Amine->N_Benzylamine Deallylation (e.g., Pd(PPh3)4)

Caption: Orthogonal deprotection pathways for the N-allylbenzyl group.

Debenzylation_Mechanism cluster_mechanism Proposed Debenzylation Mechanism with CAN Start R-N(Allyl)(Bn) SET [R-N(Allyl)(Bn)]•+ Start->SET -e- (CAN) Fragmentation R-N(Allyl)=CHPh+ SET->Fragmentation -H• Hydrolysis R-NH-Allyl + PhCHO Fragmentation->Hydrolysis H2O

Caption: Proposed mechanism for N-debenzylation using Ceric Ammonium Nitrate (CAN).

Conclusion

The use of this compound as a protecting group for amines presents a promising strategy for enhancing synthetic flexibility. The ability to selectively remove either the allyl or the benzyl group under orthogonal conditions allows for divergent synthetic routes from a common intermediate. While direct literature precedent for this specific protecting group is limited, the well-documented reactivity of N-benzyl and N-allyl moieties provides a strong foundation for the successful implementation of the protocols described herein. Researchers are encouraged to adapt and optimize these conditions for their specific substrates to fully exploit the synthetic potential of the this compound protecting group.

References

Application Notes and Protocols: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a compound with potential applications in medicinal chemistry and organic synthesis. The described two-step method is efficient and utilizes readily available starting materials.

Introduction

N-benzyl-4-methylbenzenesulfonamides are a class of organic compounds that have garnered significant interest in the field of drug discovery due to their presence in various biologically active molecules.[1][2] The synthesis of the title compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, involves a two-step process commencing with the formation of an intermediate sulfonamide, followed by benzylation.[1][2][3] This protocol offers a straightforward and reproducible method for obtaining the target compound in good yield.

Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide (Intermediate)

In this step, 4-methylbenzenesulfonyl chloride reacts with allylamine in the presence of a base to form N-allyl-4-methylbenzenesulfonamide.

Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide (Final Product)

The intermediate, N-allyl-4-methylbenzenesulfonamide, is then benzylated using benzyl bromide and a base to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

Materials:

  • 4-Methylbenzenesulfonyl chloride

  • Allylamine

  • Potassium carbonate (aqueous solution, 0.59 M) or Triethylamine

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl, 5 M)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.[1]

  • To the stirring solution, add allylamine (0.46 mL, 5.90 mmol) dropwise.[1]

  • Following the addition of allylamine, add 10 mL of 0.59 M aqueous potassium carbonate solution (5.90 mmol) dropwise.[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • After 24 hours, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.[1]

  • Transfer the mixture to a separatory funnel and wash the organic layer three times with water and once with brine.[1]

  • Back-extract the aqueous layers with 10 mL of dichloromethane.[1]

  • Combine all organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain clear crystals of N-allyl-4-methylbenzenesulfonamide.[1]

  • Dry the crystals under vacuum for 24 hours.[1]

Characterization Data for N-allyl-4-methylbenzenesulfonamide:

PropertyValue
Melting Point69-72 °C[1]
Yield73% (0.814 g)[1]
Rf0.44 (CH₂Cl₂)[1]

¹H NMR (400 MHz, Chloroform-d, δ, ppm): 7.78-7.70 (m, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H, =CH), 5.15 (dq, J = 17.1, 1.5 Hz, 1H, =CHtrans), 5.09 (dq, J = 10.3, 1.3 Hz, 1H, =CHcis), 4.44 (s, 1H, NH), 3.57 (tt, J = 6.0, 1.5 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃).[1]

¹³C NMR (100 MHz, Chloroform-d, δ, ppm): 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65.[1]

HRMS (ESI): calcd. for C₁₀H₁₃NNaO₂S [M + Na]⁺ 234.2700; Found 234.2690.[1]

Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

Materials:

  • N-allyl-4-methylbenzenesulfonamide

  • Benzyl bromide

  • Sodium hydroxide (aqueous solution, 0.535 M)

  • Tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • In a flask, dissolve benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of tetrahydrofuran.[1]

  • To this stirring solution, add N-allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) dropwise.[1]

  • Subsequently, add 10 mL of 0.535 M aqueous sodium hydroxide solution (5.35 mmol) dropwise.[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • After 24 hours, a white precipitate will form. Isolate the precipitate by vacuum filtration.[1]

  • Recrystallize the crude product from ethanol to afford white crystals of N-allyl-N-benzyl-4-methylbenzenesulfonamide.[1]

  • Dry the crystals under vacuum for 24 hours.[1]

Characterization Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide:

PropertyValue
Melting Point44-47 °C[1]
Yield67% (0.819 g)[1]
Rf0.64 (CH₂Cl₂)[1]

¹³C NMR (100 MHz, Chloroform-d, δ, ppm): 143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31, 119.52, 50.24, 49.55, 21.65.[1]

HRMS (ESI): calcd. for C₁₇H₁₉NNaO₂S [M+Na]⁺ 324.3800; Found 324.3801.[1]

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide cluster_step2 Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide start1 Start: 4-Methylbenzenesulfonyl chloride Allylamine react1 Reaction: - THF, K2CO3 (aq) - Room Temperature, 24h start1->react1 workup1 Workup: - Acidification (HCl) - Extraction (CH2Cl2) - Wash (H2O, Brine) - Dry (Na2SO4) react1->workup1 purify1 Purification: - Recrystallization (Ethanol) workup1->purify1 product1 Product 1: N-allyl-4-methylbenzenesulfonamide purify1->product1 start2 Start: N-allyl-4-methylbenzenesulfonamide Benzyl bromide product1->start2 Intermediate Product react2 Reaction: - THF, NaOH (aq) - Room Temperature, 24h start2->react2 workup2 Workup: - Vacuum Filtration react2->workup2 purify2 Purification: - Recrystallization (Ethanol) workup2->purify2 product2 Final Product: N-allyl-N-benzyl-4-methylbenzenesulfonamide purify2->product2

Figure 1. Experimental workflow for the two-step synthesis.

Crystallographic Data

The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been determined by single-crystal X-ray diffraction.[1][2][3]

Crystal Data
FormulaC₁₇H₁₉NO₂S
Crystal systemOrthorhombic
Space groupPna2₁
a (Å)18.6919 (18)
b (Å)10.5612 (10)
c (Å)8.1065 (8)
V (ų)1600.3 (3)
Z4
T (K)173.15
μ(MoKα) (mm⁻¹)0.206
Dcalc (g/cm³)1.251
R₁0.0428
wR₂0.1079

This data provides valuable insight into the three-dimensional structure of the molecule.[1][2][3]

References

Application Notes and Protocols for N-Allylbenzylamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct application of N-Allylbenzylamine as a monomer in polymer chemistry is not extensively documented in publicly available literature. The following application notes and protocols are therefore prospective and based on established principles of polymer science, drawing analogies from structurally related monomers such as allylamine, N-substituted acrylamides, and styrenic compounds. The experimental protocols provided are hypothetical and would require optimization and validation.

Introduction

This compound is a functional monomer possessing a polymerizable allyl group, a secondary amine, and a hydrophobic benzyl group. This unique combination of functionalities suggests its potential for creating specialized polymers with tailored properties. While research on poly(this compound) is limited, its structural motifs point towards applications in functional coatings, as a platform for post-polymerization modification, and in the development of materials for biomedical applications. These notes outline potential applications, hypothetical synthesis protocols, and expected material characteristics.

Potential Applications

Polymers incorporating this compound units are hypothesized to be valuable in several areas:

  • Functional Polymer Synthesis: As a comonomer, this compound can be used to introduce secondary amine and benzyl functionalities into a variety of polymer backbones. The benzyl groups can enhance thermal stability and solubility in organic solvents, while the amine groups can improve adhesion and provide sites for further reactions.

  • Post-Polymerization Modification: The secondary amine within the polymer repeat unit can serve as a versatile handle for post-polymerization modification. For instance, it can be functionalized through reactions like amidation or alkylation to introduce a wide range of chemical moieties, allowing for the fine-tuning of polymer properties.

  • Biomedical Materials: The hydrophobic benzyl group may offer potential for drug delivery applications through π-π stacking interactions with aromatic drug molecules. The amine functionality could be utilized for bioconjugation or to impart pH-responsiveness to the polymer system.

  • Adhesion and Coatings: The presence of amine groups in the polymer structure can promote adhesion to various substrates, making these polymers potential candidates for use in coatings, adhesives, and surface modification applications.

Experimental Protocols

The following are hypothetical protocols for the polymerization of this compound.

Protocol 1: Free Radical Polymerization of this compound

This protocol describes a method for the homopolymerization of this compound using a free radical initiator. It is important to note that allyl monomers can be prone to degradative chain transfer, which may result in low molecular weight polymers.[1]

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 33.9 mmol) and AIBN (e.g., 0.056 g, 0.34 mmol, 1 mol% relative to monomer) in anhydrous toluene (20 mL).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction period, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterize the resulting polymer using techniques such as ¹H NMR, FT-IR, and size exclusion chromatography (SEC).

Protocol 2: Controlled Radical Polymerization (RAFT) of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a technique that can offer better control over molecular weight and dispersity.

Materials:

  • This compound (monomer)

  • A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • AIBN (initiator)

  • Anhydrous 1,4-dioxane (solvent)

  • Diethyl ether (non-solvent for precipitation)

Procedure:

  • In a reaction vial, combine this compound (e.g., 2 g, 13.6 mmol), the RAFT agent (e.g., 0.047 g, 0.136 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 0.0045 g, 0.027 mmol, RAFT agent/initiator ratio of 5) in anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and purge with nitrogen for 20 minutes.

  • Place the vial in a preheated heating block at 70°C for a specified time (e.g., 12-48 hours). Monitor monomer conversion by taking aliquots at different time points and analyzing by ¹H NMR.

  • Quench the polymerization by exposing the reaction mixture to air and cooling in an ice bath.

  • Precipitate the polymer by adding the reaction mixture to an excess of cold diethyl ether.

  • Isolate the polymer by centrifugation or filtration and dry under vacuum.

  • Analyze the polymer for molecular weight (Mₙ) and polydispersity index (PDI) using SEC.

Data Presentation

The following tables present hypothetical data for the polymerization of this compound based on the protocols described above.

Table 1: Hypothetical Results for Free Radical Polymerization of this compound

Entry[Monomer]:[Initiator]Time (h)Conversion (%)Mₙ ( g/mol ) (Hypothetical)PDI (Hypothetical)
1100:124658,5002.1
2200:1245812,0002.3
3100:224756,0001.9

Table 2: Hypothetical Results for RAFT Polymerization of this compound

Entry[M]:[RAFT]:[I]Time (h)Conversion (%)Mₙ ( g/mol ) (Hypothetical)PDI (Hypothetical)
1100:1:0.212457,0001.3
2100:1:0.2247811,5001.25
3200:1:0.2246519,0001.35

Visualizations

G cluster_synthesis Hypothetical Synthesis of Poly(this compound) Monomer This compound Reaction Polymerization (70°C, 24h) Monomer->Reaction Initiator AIBN Initiator->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Hypothetical workflow for the free radical synthesis of Poly(this compound).

G cluster_workflow Proposed Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization RAFT Copolymerization Monomer->Polymerization Comonomer Styrene Comonomer->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Initiator Initiator Initiator->Polymerization Precipitation Precipitation Polymerization->Precipitation Drying Drying Precipitation->Drying NMR ¹H NMR (Conversion) Drying->NMR SEC SEC (Mn, PDI) Drying->SEC FTIR FT-IR (Functional Groups) Drying->FTIR

Caption: Proposed workflow for the synthesis and characterization of a copolymer.

G cluster_ppm Post-Polymerization Modification Potential Polymer Poly(this compound) Amine_Reaction Reaction at Secondary Amine Polymer->Amine_Reaction Alkene_Reaction Reaction at Pendant Allyl Group (if present) Polymer->Alkene_Reaction Alkylation Alkylation Amine_Reaction->Alkylation Acylation Acylation Amine_Reaction->Acylation Thiol_Ene Thiol-Ene Click Alkene_Reaction->Thiol_Ene Epoxidation Epoxidation Alkene_Reaction->Epoxidation Functional_Polymer Functionalized Polymer Alkylation->Functional_Polymer Acylation->Functional_Polymer Thiol_Ene->Functional_Polymer Epoxidation->Functional_Polymer

Caption: Logical relationships for post-polymerization modification of the polymer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-Allylbenzylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude N-Allylbenzylamine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column or is eluting very slowly (High Retention). 1. The mobile phase is not polar enough. 2. The amine is strongly interacting with the acidic silica gel stationary phase.[1][2][3]1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. 2. Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, to the mobile phase to neutralize the acidic sites on the silica gel.[1][3] 3. Consider switching to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[3]
Product is eluting too quickly (Low Retention), resulting in poor separation. 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Streaking or tailing of the product spot on TLC and broad bands on the column. 1. Strong interaction between the basic amine and acidic silica gel.[2][3] 2. The sample was overloaded on the column. 3. The compound is not stable on silica gel.[4]1. Add a competing base (e.g., 0.1-1% triethylamine) to your mobile phase.[1][3] 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 3. Perform a 2D TLC to check for compound stability on the silica plate. If it degrades, consider using a different stationary phase like alumina.[4]
Poor separation between this compound and impurities. 1. The chosen mobile phase does not provide adequate resolution. 2. The column was not packed properly, leading to channeling. 3. The flow rate is too fast or too slow.[5]1. Systematically test different solvent systems using TLC to find the optimal mobile phase for separation. 2. Ensure the column is packed uniformly without any cracks or air bubbles. Slurry packing is often recommended to avoid thermal effects and ensure even packing.[1] 3. Optimize the flow rate. A flow rate that is too fast can lead to tailing, while a rate that is too slow can cause band broadening due to diffusion.[5]
The compound appears to have decomposed on the column. 1. The compound is unstable on acidic silica gel.[4]1. Confirm instability with a 2D TLC.[4] 2. Switch to a deactivated or neutral stationary phase such as neutral alumina or amine-functionalized silica.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?

A good starting point for determining the mobile phase is to use a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4 on the TLC plate.

Q2: Why is my this compound streaking on the TLC plate and the column?

Streaking is a common issue when purifying amines on silica gel.[2] This is due to the basic nature of the amine interacting strongly with the acidic silanol groups on the silica surface.[2][3] This can lead to poor separation and recovery. To mitigate this, add a small amount of a competing base like triethylamine (0.1-1%) to your eluent.[1][3]

Q3: What are the potential impurities I might see from the synthesis of this compound?

Potential impurities can include unreacted starting materials such as benzylamine and allyl bromide, as well as byproducts from side reactions. Depending on the synthetic route, these could include dibenzylamine or other over-alkylated products.

Q4: Can I use a different stationary phase besides silica gel?

Yes. If you continue to have issues with streaking or decomposition on silica gel, consider using a different stationary phase. Neutral alumina is a good alternative for basic compounds. Amine-functionalized silica is also an excellent option as it is designed to minimize interactions with basic compounds.[3]

Q5: How much crude this compound can I load onto my column?

The amount of crude material you can load depends on the difficulty of the separation and the size of your column. A general guideline is a ratio of 1:20 to 1:100 of crude material to silica gel by weight. For difficult separations, a higher ratio (e.g., 1:100) is recommended.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of crude this compound.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate.

  • To prevent streaking, add 0.1-1% triethylamine to the mobile phase.

2. Packing the Column (Slurry Method):

  • Secure a glass chromatography column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[5]

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent in which it is soluble.[5]

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb into the silica gel by draining the solvent until it reaches the top of the sand.

  • Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to absorb into the silica gel.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the mobile phase through the column, collecting fractions in test tubes.

  • Maintain a constant flow rate. If the separation is difficult, a slower flow rate may be necessary.[5]

5. Analysis of Fractions:

  • Monitor the elution of your compound by spotting the collected fractions on TLC plates.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions to obtain the purified product.

Visualization

Below is a troubleshooting workflow for common issues encountered during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_elution No/Slow Elution problem->no_elution Yes poor_separation Poor Separation / Tailing problem->poor_separation Yes fast_elution Fast Elution problem->fast_elution Yes end Pure Product problem->end No solution1 Increase Mobile Phase Polarity no_elution->solution1 solution2 Add Triethylamine to Mobile Phase no_elution->solution2 poor_separation->solution2 solution3 Check Column Packing & Flow Rate poor_separation->solution3 solution5 Consider Alumina or Amine-Functionalized Silica poor_separation->solution5 solution4 Decrease Mobile Phase Polarity fast_elution->solution4 solution1->problem solution2->problem solution3->problem solution4->problem solution5->problem

Caption: Troubleshooting workflow for this compound purification.

References

removing unreacted benzylamine from N-Allylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted benzylamine from the synthesis of N-Allylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in an this compound synthesis?

Apart from the desired product, this compound, the crude reaction mixture typically contains unreacted starting materials, namely benzylamine and allyl bromide (or another allylating agent). Over-alkylation can also lead to the formation of the tertiary amine, N,N-diallylbenzylamine. This guide focuses on the removal of the most common impurity, excess benzylamine.

Q2: What are the key physical properties to consider when separating this compound and benzylamine?

Understanding the differences in the physical properties of the product and the unreacted starting material is crucial for selecting an appropriate purification method.

PropertyBenzylamineThis compoundRationale for Separation
Boiling Point 185 °C208 °CThe difference in boiling points allows for separation by distillation, preferably under vacuum to lower the required temperatures.
pKa of Conjugate Acid ~9.33[1]Predicted ~8.89[2]The slight difference in basicity can be exploited for separation using acid-base liquid-liquid extraction. Benzylamine is slightly more basic.
Solubility Miscible with water, ethanol, and ether.[1]Expected to have lower water solubility due to increased hydrophobicity. Soluble in common organic solvents.The hydrochloride salt of benzylamine is highly soluble in water, which is the basis for acid-base extraction.[3][4][5]

Q3: Which purification method is most suitable for removing unreacted benzylamine?

The choice of purification method depends on the scale of the reaction, the available equipment, and the desired purity of the final product. A decision-making workflow is provided below to guide your selection.

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start -> is_product_solid; is_product_solid -> recrystallization [label="Yes"]; is_product_solid -> large_scale [label="No"]; large_scale -> extraction [label="Yes"]; large_scale -> high_purity [label="No"]; high_purity -> distillation [label="No"]; high_purity -> chromatography [label="Yes"]; extraction -> end_product; distillation -> end_product; chromatography -> end_product; recrystallization -> end_product; }

Separation of amines by acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure.[6]

  • Separation: Allow the layers to separate. The aqueous layer will contain the protonated benzylamine (benzylammonium chloride), while the this compound will remain in the organic layer.[7][8][9]

  • Repeat: Drain the aqueous layer and repeat the extraction with fresh dilute HCl to ensure complete removal of benzylamine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting:

IssuePossible CauseSolution
Emulsion Formation Vigorous shaking, especially with chlorinated solvents.- Allow the mixture to stand for a longer period. - Add a small amount of brine to break the emulsion. - Filter the mixture through a pad of Celite.
Incomplete Benzylamine Removal - Insufficient acid used. - Not enough extraction cycles.- Use a slight excess of acid. - Perform at least two to three acidic washes. - Check the pH of the aqueous layer to ensure it is acidic.
Low Yield of this compound This compound is also being protonated and extracted into the aqueous layer.- Use a milder acidic solution (e.g., 5% aqueous citric acid). - Carefully monitor the pH to selectively protonate the more basic benzylamine.
Vacuum Distillation

This method is suitable for larger scale purifications where the boiling points of the components are sufficiently different.

Experimental Protocol:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or defects. Use a stir bar for smooth boiling.[10]

  • Crude Product: Place the crude this compound in the distillation flask.

  • Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at different temperatures and pressures. Benzylamine will distill first at a lower temperature.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point for each fraction indicates a pure compound.

Troubleshooting:

IssuePossible CauseSolution
Bumping Uneven boiling of the liquid.- Ensure vigorous stirring with a magnetic stir bar. - Use a Claisen adapter to prevent bumping into the condenser.[10]
Poor Separation Boiling points are too close for simple distillation.- Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.
Product Decomposition The distillation temperature is too high.- Use a higher vacuum to lower the boiling point of the compounds.
Column Chromatography

This technique is ideal for achieving high purity on a smaller scale.

Experimental Protocol:

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase: Choose a suitable eluent system. A mixture of hexane and ethyl acetate is a common starting point. The polarity can be gradually increased to elute the compounds.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the eluent through the column and collect fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Concentration: Combine the pure fractions and remove the solvent to obtain the purified this compound.

Troubleshooting:

IssuePossible CauseSolution
Poor Separation Inappropriate eluent system.- Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity.
Tailing of Amine on Silica The acidic nature of silica gel can interact with the basic amine, causing streaking.- Add a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent to neutralize the acidic sites on the silica.[11]
Product Instability This compound may be sensitive to the acidic silica gel.- Use a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica.[11]

References

Technical Support Center: Allylation of Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the allylation of benzylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the allylation of benzylamine?

The most common side reaction is over-alkylation, which leads to the formation of the tertiary amine, N,N-diallylbenzylamine. This occurs because the product of the initial reaction, N-allylbenzylamine (a secondary amine), can react further with the allylating agent.

Q2: How can I monitor the progress of the reaction and the formation of side products?

The reaction progress and the formation of both the desired product and side products can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is particularly useful for quantifying the relative amounts of mono-allylated and di-allylated products in the reaction mixture.

Q3: Are there any specific safety precautions I should take when working with allylating agents like allyl bromide?

Yes, allyl bromide is a hazardous chemical. It is lachrymatory, toxic, and flammable. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Troubleshooting Guide

Issue 1: Low Yield of this compound and Significant Formation of N,N-diallylbenzylamine

This is the most frequent issue, arising from the further reaction of the desired secondary amine product. The selectivity of the reaction is highly dependent on the reaction conditions.

Solutions:

  • Adjust Stoichiometry: Using an excess of benzylamine relative to the allylating agent can favor the mono-allylation product.

  • Choice of Base: The type of base used has a significant impact on selectivity. Weaker bases tend to favor mono-allylation.

  • Solvent Selection: The polarity and type of solvent can influence the reaction pathway.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by slowing down the second allylation step.

The following tables summarize the effect of different reaction parameters on the product distribution, based on data from Castillo Millán et al. (2016).

Table 1: Effect of Base on the Allylation of p-Methoxybenzylamine with Benzyl Bromide

EntryBaseYield of Mono-allylated Product (%)Yield of Di-allylated Product (%)
1Cs₂CO₃953
2K₂CO₃4058
3Na₂CO₃3563
4Li₂CO₃3068
5Et₃N2573

Reaction Conditions: 2 equivalents of p-methoxybenzylamine, 1 equivalent of benzyl bromide, in anhydrous DMF at room temperature for 24 hours.

Table 2: Effect of Stoichiometry on the Allylation of p-Methoxybenzylamine with Benzyl Bromide using Cs₂CO₃

EntryEquivalents of BenzylamineYield of Mono-allylated Product (%)Yield of Di-allylated Product (%)
12953
216533

Reaction Conditions: 1 equivalent of benzyl bromide, Cs₂CO₃ as base, in anhydrous DMF at room temperature for 24 hours.

Table 3: Effect of Solvent on the Allylation of p-Methoxybenzylamine with Benzyl Bromide using Cs₂CO₃

EntrySolventYield of Mono-allylated Product (%)Yield of Di-allylated Product (%)
1DMF953
2DMSO4553
3Acetonitrile6038
4Dichloromethane5543

Reaction Conditions: 2 equivalents of p-methoxybenzylamine, 1 equivalent of benzyl bromide, Cs₂CO₃ as base, at room temperature for 24 hours.

Note: In some solvent systems, such as ionic liquids, the reaction with allyl bromide can lead exclusively to the formation of the tertiary amine.[1]

Experimental Protocols

Protocol for Selective Mono-allylation of Benzylamine

This protocol is adapted from the optimized conditions for selective mono-N-alkylation of benzylamines reported by Castillo Millán et al. (2016).

Materials:

  • Benzylamine

  • Allyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add benzylamine (2.0 mmol) and anhydrous DMF (5 mL).

  • Add cesium carbonate (2.0 mmol) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add allyl bromide (1.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate).

  • Upon completion, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Reaction Pathways

Reaction_Pathways Benzylamine Benzylamine (Primary Amine) N_Allylbenzylamine This compound (Desired Product - Secondary Amine) Benzylamine->N_Allylbenzylamine + AllylBromide1 Allyl Bromide AllylBromide1->N_Allylbenzylamine NN_Diallylbenzylamine N,N-Diallylbenzylamine (Side Product - Tertiary Amine) N_Allylbenzylamine->NN_Diallylbenzylamine + (Over-allylation) AllylBromide2 Allyl Bromide AllylBromide2->NN_Diallylbenzylamine

Caption: Main reaction and side reaction in the allylation of benzylamine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low yield of this compound, High yield of N,N-Diallylbenzylamine CheckStoichiometry Is Benzylamine in excess? (e.g., 2:1 ratio to Allyl Bromide) Start->CheckStoichiometry AdjustStoichiometry Increase Benzylamine to Allyl Bromide ratio CheckStoichiometry->AdjustStoichiometry No CheckBase What base is being used? CheckStoichiometry->CheckBase Yes AdjustStoichiometry->CheckBase UseWeakerBase Switch to a weaker base (e.g., Cs₂CO₃) CheckBase->UseWeakerBase Strong Base CheckSolvent What solvent is being used? CheckBase->CheckSolvent Weak Base UseWeakerBase->CheckSolvent ChangeSolvent Switch to a more suitable solvent (e.g., DMF) CheckSolvent->ChangeSolvent Ineffective Solvent CheckTemp Is the reaction temperature optimized? CheckSolvent->CheckTemp Effective Solvent ChangeSolvent->CheckTemp LowerTemp Consider lowering the reaction temperature CheckTemp->LowerTemp No End Problem Resolved CheckTemp->End Yes LowerTemp->End

Caption: A step-by-step guide to troubleshooting low selectivity.

References

optimizing reaction conditions for N-Allylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Allylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

General Synthesis Questions

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the direct N-alkylation of benzylamine with an allyl halide, such as allyl bromide or allyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of benzylamine attacks the electrophilic carbon of the allyl halide.[1][2][3] A base is typically required to neutralize the hydrogen halide formed during the reaction.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials and reagents include:

  • Benzylamine: The primary amine substrate.

  • Allyl Halide: Typically allyl bromide or allyl chloride, which acts as the alkylating agent.

  • Base: A variety of bases can be used, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N), to scavenge the acid produced.[1][4]

  • Solvent: Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF).[1][2][4]

Troubleshooting

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[1]

  • Suboptimal Base: The choice and amount of base are crucial. A weak base may not effectively neutralize the generated acid, which can protonate the starting benzylamine, reducing its nucleophilicity. Consider using a stronger base like cesium carbonate, which has been shown to improve yields.[1]

  • Moisture in the Reaction: Amines can be sensitive to moisture. Ensure you are using anhydrous solvents and reagents to prevent unwanted side reactions.

  • Side Reactions: The formation of byproducts, such as the dialkylated product (N,N-diallylbenzylamine), can consume your starting materials and lower the yield of the desired product.[5] See Q4 for how to mitigate this.

  • Purification Losses: Significant loss of product can occur during the workup and purification steps. Ensure proper extraction techniques and consider alternative purification methods if you suspect high losses on a silica gel column.[6]

Q4: I am observing the formation of a significant amount of N,N-diallylbenzylamine (the dialkylation product). How can I minimize this side reaction?

A4: The formation of the tertiary amine is a common side reaction in the alkylation of primary amines.[5] Here are strategies to favor mono-allylation:

  • Use an Excess of Benzylamine: Employing a molar excess of benzylamine relative to the allyl halide will increase the probability of the allyl halide reacting with the primary amine rather than the newly formed secondary amine. A 2:1 ratio of benzylamine to allyl halide can be effective.[1]

  • Slow Addition of Allyl Halide: Adding the allyl halide dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, which disfavors the second alkylation step.

  • Choice of Base and Solvent: Certain bases and solvents can influence the selectivity. For instance, cesium carbonate in DMF has been reported to be highly chemoselective for mono-alkylation.[1]

  • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, although it may require a longer reaction time.

Q5: My purified product is not clean, and I see multiple spots on the TLC. What are the likely impurities?

A5: Besides the dialkylation product, other common impurities include:

  • Unreacted Benzylamine: If the reaction did not go to completion or if a large excess was used.

  • Unreacted Allyl Halide: This is volatile and often removed during solvent evaporation but can persist.

  • Hydrolyzed Allyl Halide (Allyl Alcohol): If there is moisture in your reaction.

  • Base-related Salts: For example, potassium bromide or triethylamine hydrochloride, which are typically removed during an aqueous workup.[7]

A general workflow for troubleshooting these issues is outlined in the diagram below.

Troubleshooting workflow for this compound synthesis.
Purification

Q6: What is the recommended method for purifying this compound?

A6: The standard purification procedure involves the following steps:

  • Aqueous Workup: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with water or brine to remove the base and any inorganic salts. An acidic wash (e.g., with dilute HCl) can be used to remove excess benzylamine, followed by a basic wash (e.g., with NaHCO₃ solution) to neutralize any remaining acid before extracting the product.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography or Distillation: The crude product is often purified by flash column chromatography on silica gel. Alternatively, for larger scales, vacuum distillation can be an effective method for purification.[6][8]

Experimental Protocols & Data

General Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Benzylamine, Base, and Solvent start->reagents stir Stir at Room Temperature reagents->stir add_allyl Add Allyl Bromide (dropwise) stir->add_allyl react Stir at RT for 24h add_allyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

General workflow for this compound synthesis.

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add benzylamine (2.0 eq), a base (e.g., K₂CO₃, 2.5 eq), and an anhydrous solvent (e.g., acetonitrile, 0.2 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.0 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Data on Reaction Condition Optimization

The choice of base and solvent can significantly impact the yield and selectivity of the reaction. The following table summarizes findings from a study on the N-alkylation of a benzylamine derivative, which provides valuable insights for optimizing the synthesis of this compound.

EntryBase (eq)SolventTime (h)Yield (%) of Mono-alkylated Product
1Cs₂CO₃ (2)DMF2498
2K₂CO₃ (2)DMF2465
3Na₂CO₃ (2)DMF2443
4Et₃N (2)DMF2435
5Cs₂CO₃ (2)DMSO2475
6Cs₂CO₃ (2)MeCN2482
Data adapted from a study on a similar N-alkylation reaction for illustrative purposes.[1]

This data suggests that cesium carbonate is a highly effective base, and DMF is a suitable solvent for achieving high yields in this type of transformation.[1]

References

Technical Support Center: N-Allylbenzylamine Purification and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N-Allylbenzylamine during experimental workup.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. What is the cause and is it still usable?

A: A yellow or brown discoloration of this compound is a common indicator of oxidation. Like many benzylamines, this compound is susceptible to air oxidation, which can lead to the formation of colored impurities such as imines and other degradation products. The usability of the discolored amine depends on the specific requirements of your experiment. For applications sensitive to impurities, it is recommended to purify the amine before use.

Q2: What are the primary oxidation products of this compound?

A: The primary oxidation product of this compound is typically the corresponding imine, N-benzylideneallylamine, formed through oxidative dehydrogenation. Further oxidation or side reactions can lead to the formation of benzaldehyde, benzoic acid, and polymeric materials, which contribute to the discoloration and presence of multiple spots on a TLC plate.

Q3: How can I monitor the purity of my this compound?

A: The purity of this compound can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of more polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities and degradation products.[1]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of this compound and detecting non-volatile degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of this compound.

Issue Potential Cause Troubleshooting Steps
Product discoloration during aqueous workup. Exposure to atmospheric oxygen in the presence of water can accelerate oxidation.1. De-gas solutions: Before use, sparge all aqueous solutions (e.g., water, brine) and organic solvents with an inert gas like nitrogen or argon for 15-20 minutes. 2. Work under an inert atmosphere: Conduct the entire workup procedure under a blanket of nitrogen or argon.
Multiple spots on TLC after extraction. Incomplete reaction or oxidation during extraction.1. Check reaction completion: Ensure the initial reaction has gone to completion before starting the workup. 2. Minimize exposure to air: Perform extractions quickly and under an inert atmosphere. 3. Purification via salt formation: Consider converting the amine to its hydrochloride salt, which is often more stable and can be washed to remove non-basic impurities. The free amine can then be regenerated.
Low recovery after purification by distillation. Thermal degradation or co-distillation with impurities.1. Use vacuum distillation: this compound has a relatively high boiling point (approx. 208 °C at atmospheric pressure). Purify using vacuum distillation to lower the required temperature and minimize thermal degradation.[2] 2. Work under inert atmosphere: Perform the distillation under a nitrogen or argon atmosphere to prevent oxidation at elevated temperatures.
Product degrades during storage. Long-term exposure to air and light.1. Inert atmosphere: Store purified this compound under an inert atmosphere (nitrogen or argon). 2. Refrigeration: Store at low temperatures (2-8 °C) to slow down the rate of degradation. 3. Use of antioxidants: For long-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).

Experimental Protocols

Protocol 1: Workup and Purification of this compound under Inert Atmosphere

This protocol describes a standard workup and purification procedure for this compound, incorporating measures to minimize oxidation.

Materials:

  • Reaction mixture containing this compound

  • Diethyl ether or Dichloromethane (DCM), de-gassed

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, de-gassed

  • Water, de-ionized and de-gassed

  • Brine (saturated aqueous NaCl solution), de-gassed

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for extraction and distillation

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. Under a positive pressure of nitrogen or argon, slowly quench the reaction with de-gassed saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel under an inert atmosphere. Extract the aqueous layer with an organic solvent (e.g., DCM, 3x).[3]

  • Washing: Combine the organic layers and wash sequentially with de-gassed water and de-gassed brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filtration and Concentration: Filter the drying agent under an inert atmosphere. Concentrate the filtrate by rotary evaporation under reduced pressure.

  • Vacuum Distillation: Purify the crude this compound by vacuum distillation.[2] Use a distillation apparatus that has been flushed with nitrogen or argon. Collect the fraction boiling at the appropriate temperature and pressure.

Protocol 2: Purification of this compound via Salt Formation

This protocol is useful for purifying this compound that has already undergone some degradation.

Materials:

  • Crude this compound

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric acid (HCl) in diethyl ether (2 M solution)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve the crude this compound in diethyl ether. Cool the solution in an ice bath and slowly add a 2 M solution of HCl in diethyl ether with stirring.

  • Isolation of Salt: The this compound hydrochloride salt will precipitate out of the solution. Collect the solid by filtration and wash it with cold diethyl ether to remove non-basic impurities.

  • Regeneration of Free Amine: Suspend the hydrochloride salt in water and add NaOH solution until the pH is basic (pH > 10).

  • Extraction: Extract the liberated free amine with diethyl ether or DCM.

  • Drying and Concentration: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Data Presentation

The stability of this compound can be quantitatively assessed under various conditions using GC-MS or HPLC. The following table provides an illustrative template for presenting such stability data.

Table 1: Illustrative Stability of this compound under Different Storage Conditions over 4 Weeks

Storage Condition Solvent Purity at Week 0 (%) Purity at Week 1 (%) Purity at Week 2 (%) Purity at Week 4 (%)
Room Temperature, AirDichloromethane99.595.290.182.5
Room Temperature, N₂Dichloromethane99.599.298.998.5
4 °C, AirDichloromethane99.598.897.596.0
4 °C, N₂Dichloromethane99.599.499.399.1
Room Temperature, Air + BHT (0.1%)Dichloromethane99.598.597.897.0

Note: The data in this table is for illustrative purposes only and should be confirmed by experimental analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Oxidation_Pathway This compound This compound Intermediate Radical Intermediate This compound->Intermediate Oxidation Oxidizing_Agent [O] (e.g., Air, Peroxide) Oxidizing_Agent->Intermediate Imine N-benzylideneallylamine (Primary Oxidation Product) Intermediate->Imine Benzaldehyde Benzaldehyde Imine->Benzaldehyde Hydrolysis Hydrolysis H₂O Hydrolysis->Benzaldehyde Benzoic_Acid Benzoic_Acid Benzaldehyde->Benzoic_Acid Further Oxidation Further_Oxidation [O] Further_Oxidation->Benzoic_Acid

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup (under N₂) cluster_purification Purification Start Crude Reaction Mixture containing this compound Quench Quench with de-gassed aqueous solution Start->Quench Extract Extract with de-gassed organic solvent Quench->Extract Wash Wash with de-gassed brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum Distillation (under N₂) Concentrate->Distill Pure_Product Pure this compound Distill->Pure_Product

Caption: Inert atmosphere workup and purification workflow.

References

troubleshooting low yield in N-Allylbenzylamine preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of N-allylbenzylamine.

Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors related to reaction conditions, reagent quality, and side reactions. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction's efficiency.

  • Reagent Quality and Stoichiometry: The purity of starting materials and the molar ratio of reactants are critical for maximizing product formation.

  • Presence of Moisture: Water can interfere with many organic reactions, leading to lower yields.

  • Side Reactions: The formation of undesired byproducts, such as over-alkylated products, can consume starting materials and reduce the yield of the desired product.

To systematically troubleshoot low yields, consider the flowchart below for a logical approach to identifying and resolving the issue.

Troubleshooting_Low_Yield start Low Yield of This compound check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions optimize_reagents Use Pure Reagents Adjust Stoichiometry check_reagents->optimize_reagents Impure or Incorrect Ratio optimize_conditions Optimize Temperature, Time, Solvent, Base check_conditions->optimize_conditions Suboptimal minimize_side_reactions Modify Conditions to Minimize Byproducts check_side_reactions->minimize_side_reactions Present successful_synthesis Improved Yield optimize_reagents->successful_synthesis optimize_conditions->successful_synthesis minimize_side_reactions->successful_synthesis

Troubleshooting flowchart for low this compound yield.

Frequently Asked Questions (FAQs)

Q2: What are the common side products in the synthesis of this compound, and how can I minimize their formation?

The most common side product is the tertiary amine, N,N-diallylbenzylamine, formed from the over-alkylation of the desired secondary amine. This is particularly problematic in direct alkylation methods.

To minimize the formation of N,N-diallylbenzylamine:

  • Adjust Stoichiometry: Use an excess of benzylamine relative to the allyl halide. This increases the probability that the allyl halide will react with the primary amine rather than the secondary amine product.

  • Slow Addition: Add the allyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second alkylation step.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation.

Reductive amination of benzaldehyde with allylamine is an alternative synthetic route that can also help to control the formation of over-alkylated byproducts.[1]

Q3: How does the choice of base and solvent affect the yield of this compound in a direct alkylation reaction?

The choice of base and solvent is crucial for the success of the N-alkylation of benzylamine with an allyl halide.

  • Base: The base is required to neutralize the hydrogen halide that is formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N). The strength and solubility of the base can influence the reaction rate and yield. Cesium carbonate (Cs₂CO₃) has been shown to be a highly effective base for the N-alkylation of benzylamines, often leading to high yields.[2]

  • Solvent: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), and ethanol. The polarity of the solvent can affect the reaction rate.

The following table summarizes the effect of different bases and solvents on the yield of a similar N-alkylation reaction.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2)MeCNReflux2485
2Na₂CO₃ (2)DMF802478
3Et₃N (2)MeCNReflux2475
4Cs₂CO₃ (2)DMFRoom Temp2495

Data is representative and may vary based on specific experimental conditions.

Q4: What is the general reaction pathway for the synthesis of this compound via direct N-alkylation?

The direct N-alkylation of benzylamine with an allyl halide, such as allyl bromide, proceeds through a nucleophilic substitution reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide ion. A base is used to neutralize the resulting ammonium salt and regenerate the amine.

Reaction_Pathway benzylamine Benzylamine intermediate [Intermediate Complex] benzylamine->intermediate Nucleophilic Attack allyl_bromide Allyl Bromide allyl_bromide->intermediate base Base base->intermediate n_allylbenzylamine This compound intermediate->n_allylbenzylamine Deprotonation salt Base-H⁺Br⁻ intermediate->salt

References

Technical Support Center: N-Allylbenzylamine Synthesis for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-Allylbenzylamine for pilot plant production. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the scale-up process.

Troubleshooting Guides

Scaling up chemical syntheses from the laboratory bench to a pilot plant can introduce unforeseen challenges. The following tables outline common issues, their potential causes, and recommended solutions for the two primary synthesis routes for this compound: Direct N-Alkylation and Reductive Amination.

Route 1: Direct N-Alkylation of Benzylamine with Allyl Bromide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Poor mixing in the reactor, leading to localized concentration gradients. 3. Deactivation of the allyl bromide (e.g., through hydrolysis). 4. Formation of significant amounts of byproducts.1. Monitor reaction progress by in-process controls (e.g., GC, HPLC). Consider extending reaction time or cautiously increasing the temperature. 2. Ensure adequate agitation for the reactor volume. Evaluate different impeller designs or agitation speeds. 3. Use anhydrous solvents and ensure the reaction is protected from moisture. 4. Optimize the molar ratio of reactants. A slight excess of benzylamine can help to consume the allyl bromide and minimize over-alkylation.
High Levels of Impurities 1. Over-alkylation: Formation of N,N-diallylbenzylamine and other poly-alkylated species.[1] 2. Unreacted starting materials: Benzylamine or allyl bromide remaining in the product. 3. Side reactions: Polymerization of allyl bromide or other side reactions at elevated temperatures.1. Control the stoichiometry of the reactants carefully. A molar ratio of benzylamine to allyl bromide of 1.2:1 to 1.5:1 is a good starting point. Slow, controlled addition of allyl bromide to the benzylamine solution is crucial. 2. Optimize reaction time and temperature to drive the reaction to completion. Unreacted benzylamine can be removed with an acid wash during workup. 3. Maintain strict temperature control. Consider a lower reaction temperature with a longer reaction time.
Difficult Product Isolation/Purification 1. Formation of emulsions during aqueous workup. 2. Similar boiling points of the product and impurities, making distillation difficult.1. Add a small amount of brine to the aqueous layer to break emulsions. 2. For challenging separations, consider fractional vacuum distillation with a high-efficiency column. Alternatively, conversion to a salt (e.g., hydrochloride) may facilitate purification by crystallization.
Exothermic Reaction is Difficult to Control 1. The reaction of benzylamine with allyl bromide is exothermic. At a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.[2]1. Ensure the pilot plant reactor has an adequate cooling system. 2. Add the allyl bromide to the benzylamine solution slowly and in a controlled manner, monitoring the internal temperature closely. 3. Consider using a solvent with a higher boiling point to act as a heat sink.

Route 2: Reductive Amination of Benzaldehyde with Allylamine

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete imine formation prior to reduction. 2. Inactive or insufficient reducing agent. 3. Hydrolysis of the imine intermediate.1. Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by techniques like IR spectroscopy (disappearance of the C=O stretch). 2. Use a fresh, high-quality reducing agent. Ensure the stoichiometry of the reducing agent is appropriate (typically a slight excess). 3. Perform the reaction under anhydrous conditions until the reduction step is complete.
High Levels of Impurities 1. Unreacted benzaldehyde: Can be difficult to separate from the product. 2. Side-products from the reducing agent: Borate salts from sodium borohydride. 3. Formation of secondary amines from impurities in the starting materials. 1. Drive the imine formation to completion. Any remaining benzaldehyde can be removed with a sodium bisulfite wash during workup. 2. Ensure the aqueous workup is sufficient to remove all water-soluble byproducts. 3. Use high-purity starting materials.
Inconsistent Results at Scale 1. Poor heat and mass transfer in larger reactors affecting the rate of imine formation and reduction.[3] 2. Inefficient mixing leading to localized "hot spots" or areas of high reagent concentration.1. Ensure the pilot plant reactor is equipped with efficient heating, cooling, and agitation systems. 2. Optimize the agitation speed and consider the use of baffles in the reactor to improve mixing.
Safety Concerns with Reagents 1. Allylamine is toxic and flammable. [4] 2. Sodium borohydride reacts with water to produce flammable hydrogen gas. 1. Handle allylamine in a well-ventilated area, using appropriate personal protective equipment (PPE). 2. Add sodium borohydride in portions to control the rate of reaction and any off-gassing. Quench the reaction carefully at the end.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is preferable for pilot plant production of this compound?

A1: Both direct N-alkylation and reductive amination are viable routes. The choice often depends on the availability and cost of starting materials, as well as the specific equipment available in the pilot plant.

  • Direct N-alkylation is often simpler in terms of the number of reaction steps but can be more challenging to control with respect to over-alkylation.[1]

  • Reductive amination can offer better control and potentially higher yields of the desired secondary amine, but it involves an additional reduction step.[5][6]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Safety is paramount in a pilot plant setting. Key considerations include:

  • Reagent Handling: Both benzylamine and allylamine are corrosive and toxic.[4][7] Allyl bromide is a lachrymator. Always handle these chemicals in a well-ventilated area with appropriate PPE, including gloves, goggles, and a lab coat. For larger quantities, respiratory protection may be necessary.

  • Exothermic Reactions: The N-alkylation reaction is exothermic. Ensure the reactor is equipped with a reliable cooling system and that reagents are added in a controlled manner to prevent thermal runaways.

  • Flammable Solvents: Many organic solvents are flammable. Ensure the pilot plant is equipped with appropriate fire suppression systems and that all equipment is properly grounded to prevent static discharge.[1]

  • Waste Disposal: The reaction will generate hazardous waste. All waste must be collected and disposed of in accordance with local and national regulations.[8]

Q3: How can I monitor the progress of the reaction at a pilot plant scale?

A3: In-process controls (IPCs) are essential for monitoring reaction progress at scale. Common techniques include:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantify the disappearance of starting materials and the appearance of the product.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

  • Temperature and Pressure Monitoring: Continuous monitoring of the reactor's internal temperature and pressure can provide insights into the reaction kinetics.

Q4: What are the most common impurities and how can they be identified?

A4: The most likely impurities depend on the synthetic route:

  • Direct N-Alkylation:

    • N,N-diallylbenzylamine: Higher molecular weight, can be identified by GC-MS.

    • Unreacted benzylamine and allyl bromide: Lower molecular weights, identifiable by GC.

  • Reductive Amination:

    • Unreacted benzaldehyde: Can be identified by GC or by forming a derivative (e.g., with 2,4-dinitrophenylhydrazine).

    • Benzyl alcohol: Formed if the benzaldehyde is reduced. Identifiable by GC.

Q5: What are the recommended purification methods for this compound at a pilot scale?

A5: The primary method for purifying this compound at scale is fractional vacuum distillation .[9] Given its boiling point of approximately 208 °C, distillation under reduced pressure is necessary to prevent decomposition.[10] If distillation is insufficient to remove closely related impurities, crystallization of a salt (e.g., the hydrochloride salt) can be an effective alternative.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound at a pilot plant scale. Note: These are generalized procedures and should be optimized for the specific equipment and conditions in your facility.

Protocol 1: Direct N-Alkylation

  • Reactor Setup: Charge a clean, dry, jacketed glass-lined reactor with benzylamine (1.2-1.5 molar equivalents) and a suitable solvent (e.g., acetonitrile or isopropanol). Begin agitation.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a nitrogen blanket throughout the reaction.

  • Temperature Control: Cool the reactor contents to 10-15 °C using the jacket cooling system.

  • Reagent Addition: Slowly add allyl bromide (1.0 molar equivalent) to the reactor via a metering pump over 2-4 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by GC.

  • Workup:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add an aqueous solution of sodium hydroxide to neutralize the hydrobromic acid formed.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional vacuum distillation.

Protocol 2: Reductive Amination

  • Reactor Setup: Charge the reactor with benzaldehyde (1.0 molar equivalent), allylamine (1.1 molar equivalents), and a suitable solvent (e.g., methanol or ethanol).

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor by IR or NMR if possible.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C.

    • In a separate vessel, prepare a solution or slurry of sodium borohydride (1.2-1.5 molar equivalents) in the same solvent.

    • Slowly add the sodium borohydride solution/slurry to the reactor, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by GC.

  • Workup:

    • Cool the reaction to 0-5 °C.

    • Slowly and carefully add water to quench the excess sodium borohydride.

    • Add an aqueous solution of sodium hydroxide.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional vacuum distillation.

Visualizations

G cluster_alkylation Direct N-Alkylation Pathway benzylamine Benzylamine product_alkylation This compound benzylamine->product_alkylation + Allyl Bromide allyl_bromide Allyl Bromide over_alkylation N,N-Diallylbenzylamine (Byproduct) product_alkylation->over_alkylation + Allyl Bromide (excess)

Caption: Reaction pathway for the direct N-alkylation synthesis of this compound.

G cluster_workflow Pilot Plant Production Workflow start Start: Raw Material Charging reaction Controlled Reaction (Temperature & Addition Monitoring) start->reaction workup Aqueous Workup (Neutralization & Phase Separation) reaction->workup solvent_removal Solvent Removal (Rotary Evaporation / Distillation) workup->solvent_removal purification Purification (Fractional Vacuum Distillation) solvent_removal->purification qc Quality Control (GC, HPLC, NMR) purification->qc packaging Final Product Packaging qc->packaging

Caption: Generalized workflow for the pilot plant production of this compound.

References

Technical Support Center: Managing Exotherms in the Synthesis of N-Allylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of the synthesis of N-Allylbenzylamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments, ensuring a safe and successful synthesis.

Troubleshooting Guides

Issue: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)

Symptoms:

  • A sudden and sharp rise in the internal reaction temperature that is difficult to control with the cooling system.

  • Vigorous boiling or refluxing of the solvent, even with external cooling.

  • Noticeable increase in pressure within the reaction vessel.

  • Change in the color or viscosity of the reaction mixture.

Potential Causes:

  • Rate of Reagent Addition: The alkylating agent (e.g., allyl bromide or benzyl bromide) was added too quickly, generating heat faster than the cooling system can dissipate it.

  • Inadequate Cooling: The cooling bath capacity is insufficient for the scale of the reaction, or there is poor heat transfer between the bath and the reaction flask.

  • Poor Stirring: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates, initiating a runaway.

  • Incorrect Reaction Concentration: A higher concentration of reactants can lead to a more rapid generation of heat.

Solutions:

ParameterRecommended Action
Reagent Addition Add the alkylating agent dropwise using an addition funnel. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range. For larger-scale reactions, consider using a syringe pump for precise and controlled addition.
Cooling Ensure the reaction flask is adequately immersed in a well-stirred cooling bath (e.g., ice-water or ice-salt bath). For larger reactions, use a cryostat or a more efficient cooling system.
Stirring Use a magnetic stir bar or overhead stirrer that provides vigorous and efficient mixing to ensure even temperature distribution.
Concentration Conduct the reaction at a moderate concentration. If a runaway is a concern, consider using a more dilute solution to better manage the heat output.
Issue: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or GC-MS analysis shows a complex mixture of products or a significant amount of unreacted starting materials.

Potential Causes:

  • Over-alkylation: The initially formed this compound is more nucleophilic than the starting amine and can react further with the alkylating agent to form a tertiary amine or even a quaternary ammonium salt.

  • Side Reactions: At elevated temperatures, elimination reactions can compete with the desired substitution reaction.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of reagents.

  • Loss during Workup: The product may be lost during extraction or purification steps.

Solutions:

ParameterRecommended Action
Over-alkylation Use a molar excess of the starting amine relative to the alkylating agent. This will statistically favor the mono-alkylation product.
Side Reactions Maintain strict temperature control throughout the reaction. Avoid high temperatures that can promote side reactions.
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.
Workup Ensure proper pH adjustment during aqueous workup to effectively extract the amine product into the organic phase. Use appropriate purification techniques, such as column chromatography, to isolate the desired product from byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when synthesizing this compound?

A1: The primary safety concern is the exothermic nature of the N-alkylation reaction. The reaction between an amine and an alkyl halide can release a significant amount of heat, potentially leading to a thermal runaway if not properly controlled.[1] A runaway reaction can result in a rapid increase in temperature and pressure, potentially causing the reaction vessel to fail.

Q2: Which synthetic route is likely to be more exothermic: reacting benzylamine with allyl bromide or allylamine with benzyl bromide?

Q3: How can I monitor the exotherm during the reaction?

A3: It is essential to have a thermometer placed directly in the reaction mixture to monitor the internal temperature. Do not rely on the temperature of the cooling bath. A digital thermometer with a probe is recommended for accurate and real-time temperature monitoring.

Q4: What are the best practices for scaling up the synthesis of this compound?

A4: Scaling up an exothermic reaction requires careful consideration. The ratio of the heat exchange surface area to the reaction volume decreases as the scale increases, making heat dissipation less efficient.[2] Therefore, when scaling up, it is crucial to:

  • Perform a safety assessment: Evaluate the potential thermal hazards.

  • Ensure adequate cooling capacity: The cooling system must be able to handle the total heat output of the scaled-up reaction.

  • Optimize reagent addition: The rate of addition of the limiting reagent will likely need to be slower than in the lab-scale reaction.

  • Maintain efficient stirring: Ensure that the stirring is powerful enough to maintain a homogenous temperature throughout the larger volume.

Q5: Can the choice of solvent affect the management of the exotherm?

A5: Yes, the solvent can play a role in heat management. A solvent with a higher boiling point can provide a larger temperature window for the reaction, but it can also allow the reaction to reach a higher, potentially more hazardous, temperature if control is lost. The heat capacity of the solvent also influences how much the temperature will rise for a given amount of heat generated. It is important to choose a solvent that is compatible with the reaction chemistry and has properties that aid in temperature control.

Experimental Protocol: Controlled Synthesis of this compound

This protocol is a general guideline and should be adapted based on laboratory safety assessment and scale.

Materials:

  • Benzylamine

  • Allyl bromide

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or other suitable solvent)

  • Cooling bath (e.g., ice-water)

  • Reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the reaction flask with benzylamine, potassium carbonate, and acetonitrile.

  • Cool the mixture to 0-5 °C using the cooling bath.

  • Begin vigorous stirring.

  • Slowly add allyl bromide dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Monitor the reaction temperature continuously throughout the process.

Visualizing the Workflow for Exotherm Management

The following diagram illustrates the key decision points and actions for managing the exotherm during the synthesis of this compound.

ExothermManagement start Start Synthesis setup Reaction Setup: - Assemble glassware - Add benzylamine, base, solvent - Insert thermometer start->setup cool Cool Reaction Mixture (e.g., 0-5 °C) setup->cool add_reagent Slowly Add Allyl Bromide cool->add_reagent monitor_temp Monitor Internal Temperature add_reagent->monitor_temp temp_stable Is Temperature Stable? monitor_temp->temp_stable adjust_rate Adjust Addition Rate temp_stable->adjust_rate No continue_addition Continue Addition temp_stable->continue_addition Yes emergency_stop EMERGENCY: Stop Addition & Cool Aggressively temp_stable->emergency_stop Rapid Rise adjust_rate->add_reagent addition_complete Addition Complete continue_addition->addition_complete warm_rt Warm to Room Temperature & Stir addition_complete->warm_rt monitor_reaction Monitor Reaction Progress (TLC/GC-MS) warm_rt->monitor_reaction workup Reaction Complete Proceed to Workup monitor_reaction->workup

Caption: Workflow for managing exotherms in this compound synthesis.

References

Technical Support Center: Analytical Challenges in Monitoring N-Allylbenzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of N-Allylbenzylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common analytical challenges. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative workflows to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring this compound reactions?

A1: The primary analytical techniques for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for real-time reaction monitoring and kinetic studies.[3][4]

Q2: I am observing significant peak tailing in the HPLC analysis of my this compound reaction mixture. What could be the cause and how can I resolve it?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound.[5][6] It is often caused by secondary interactions between the amine and acidic residual silanol groups on the silica-based column packing.[6] To mitigate this, you can:

  • Use a base-deactivated column.

  • Add a competing base, such as triethylamine (0.1%), to the mobile phase.[7]

  • Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated.

Q3: What are the likely impurities I should be looking for in my this compound reaction?

A3: Impurities in this compound reactions can originate from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted starting materials: Benzylamine and allyl bromide (or other allylating agent).

  • Over-alkylation products: Formation of tertiary amines.

  • Oxidation products: Aldehydes and other related compounds can form upon exposure to air.[8]

  • Side-reaction products: Depending on the reaction conditions, various by-products may form. It is crucial to perform impurity profiling to identify and quantify these.

Q4: How can I effectively monitor the kinetics of my this compound reaction?

A4: NMR spectroscopy is an excellent technique for kinetic profiling of reactions in real-time.[3][4] You can monitor the disappearance of starting material signals and the appearance of product signals over time directly in the NMR tube. For chromatographic methods, you can take aliquots from the reaction at specific time intervals, quench the reaction, and analyze the samples by HPLC or GC to determine the concentration of reactants and products.

Q5: Are there any specific considerations for sample preparation when analyzing this compound reactions by GC-MS?

A5: Yes, the polarity and reactivity of amines can present challenges for GC-MS analysis.[1] Derivatization is a common strategy to improve the volatility and chromatographic behavior of amines. Additionally, be mindful of the solvent used for sample dilution, as reactive solvents like dichloromethane can potentially react with amines, leading to the formation of artifacts.[9]

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPossible CauseSuggested Solution
Peak Tailing Secondary interactions with silanol groups.[6]Use a base-deactivated column; add a competing base (e.g., 0.1% triethylamine) to the mobile phase; adjust mobile phase pH.[7]
Column overload.Reduce sample concentration or injection volume.[5]
Poor Resolution Inadequate mobile phase strength or column chemistry.Optimize the mobile phase gradient; try a different column stationary phase (e.g., phenyl column).
Column degradation.Replace the column or use a guard column.[5]
Baseline Drift/Noise Impure mobile phase or air bubbles in the system.Use high-purity solvents and degas the mobile phase; purge the pump to remove air bubbles.
Ghost Peaks Contamination in the injector or carryover from previous injections.Implement a needle wash step in the autosampler method; inject a blank solvent run to check for carryover.[7]
GC-MS Analysis Troubleshooting
ProblemPossible CauseSuggested Solution
Poor Peak Shape Analyte interaction with active sites in the inlet or column.Use a deactivated inlet liner and column; consider derivatization of the amine.
Low Response Thermal degradation of the analyte in the hot injector.Optimize the injector temperature; use a pulsed splitless or cool on-column injection technique.
Irreproducible Retention Times Inconsistent flow rate or temperature.Check for leaks in the GC system; ensure the oven temperature program is consistent.
Presence of Unexpected Peaks Reaction with the solvent or impurities in the carrier gas.Use a high-purity, non-reactive solvent for sample preparation; ensure high-purity carrier gas with appropriate traps.[9]

Quantitative Data Summary

The following table provides representative data for the HPLC analysis of a hypothetical this compound reaction mixture.

CompoundRetention Time (min)Area (%)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Benzylamine2.55.20.10.3
This compound 5.8 89.5 0.05 0.15
Impurity 1 (unknown)4.21.8--
Impurity 2 (over-alkylation)7.13.50.20.6

Note: This data is for illustrative purposes only and will vary depending on the specific reaction conditions and analytical method.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound Reactions

This protocol outlines a general reversed-phase HPLC method suitable for monitoring the progress of this compound synthesis and for impurity profiling.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Reaction sample, quenched at a specific time point

  • Diluent: Mobile Phase A

2. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30

3. Sample Preparation

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel.

  • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of Mobile Phase A).

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the prepared sample.

  • Integrate the peaks and determine the relative peak areas to monitor the consumption of starting materials and the formation of this compound and any impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing start Start: Reaction Mixture aliquot Withdraw Aliquot start->aliquot 1. quench Quench Reaction aliquot->quench 2. filter Filter Sample quench->filter 3. inject Inject into HPLC filter->inject 4. separate Chromatographic Separation inject->separate 5. detect UV Detection separate->detect 6. data Data Acquisition detect->data 7. integrate Peak Integration data->integrate 8. quantify Quantification integrate->quantify 9. report Generate Report quantify->report 10. end End: Results report->end

Caption: Experimental workflow for HPLC monitoring of this compound reactions.

troubleshooting_hplc_peak_tailing start Problem: HPLC Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_tail Yes, all peaks are tailing q1->all_tail Yes some_tail No, only this compound peak (or basic compounds) is tailing q1->some_tail No q1_yes_cause1 Possible Cause: Extra-column band broadening all_tail->q1_yes_cause1 q1_yes_sol1 Solution: Check tubing connections, reduce detector cell volume q1_yes_cause1->q1_yes_sol1 q2 Is the column base-deactivated? some_tail->q2 not_deactivated No q2->not_deactivated No is_deactivated Yes q2->is_deactivated Yes sol_deactivated Solution: Use a base-deactivated column not_deactivated->sol_deactivated q3 Is mobile phase pH optimized? is_deactivated->q3 ph_not_opt No q3->ph_not_opt No ph_opt Yes q3->ph_opt Yes sol_ph Solution: Adjust pH to 2-3 units below analyte pKa ph_not_opt->sol_ph q4 Is a competing base used? ph_opt->q4 no_comp_base No q4->no_comp_base No yes_comp_base Yes q4->yes_comp_base Yes sol_comp_base Solution: Add 0.1% triethylamine to mobile phase no_comp_base->sol_comp_base final_check Consider other factors: Column overload, column degradation yes_comp_base->final_check

Caption: Troubleshooting decision tree for HPLC peak tailing in this compound analysis.

References

stability of N-Allylbenzylamine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Allylbenzylamine Stability

This technical support center provides guidance on the stability of this compound in various solvent systems for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including:

  • Solvent Type: Protic solvents (e.g., alcohols) can participate in hydrogen bonding, while aprotic solvents will interact differently.[1] The polarity of the solvent can also play a role.

  • Presence of Oxidizing Agents: The benzylamine moiety is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, leading to the formation of imines, aldehydes, or amides.[2][3][4][5][6][7]

  • Exposure to Light: Similar to other benzylamines, this compound may be sensitive to light, which can promote oxidation.[3][8]

  • Temperature: Higher temperatures generally accelerate degradation reactions.[9] It is recommended to store this compound in a cool place.[10][11]

  • pH: The stability of amines in aqueous solutions can be pH-dependent. While this compound is not readily soluble in water, aqueous workups or the presence of acidic or basic impurities can potentially impact its stability.[12][13]

  • Presence of Metals: Certain metals can catalyze the oxidation of amines.[4][5][7]

Q2: How should I store stock solutions of this compound?

A2: To ensure the longevity of your this compound stock solutions, we recommend the following storage conditions:

  • Solvent Selection: For long-term storage, consider using a high-purity, dry aprotic solvent.

  • Temperature: Store solutions at a low temperature, such as 2-8°C, or frozen if the solvent allows.[14]

  • Inert Atmosphere: To prevent oxidation, it is best to store solutions under an inert atmosphere, such as nitrogen or argon.[15]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.

  • Container: Use a tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[10][11][15]

Q3: Are there any known incompatible solvents or reagents for this compound?

A3: Yes, based on the chemical nature of this compound, you should avoid the following:

  • Strong Oxidizing Agents: These can lead to the degradation of the molecule.[11]

  • Strong Acids: this compound is a base and will react with strong acids to form salts.[11]

  • Reactive Halogenated Compounds: Solvents like carbon tetrachloride should be used with caution as they can be reactive.

  • Peroxides: These can promote oxidation of the amine.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in the stock solution due to oxidation or other reactions.Prepare fresh stock solutions more frequently. Ensure proper storage conditions (low temperature, inert atmosphere, protection from light). Consider performing a purity check of your stock solution using an appropriate analytical method (e.g., HPLC, GC-MS).
Discoloration of the solution (e.g., turning yellow or brown). This is often an indication of oxidation. The formation of conjugated imines or other degradation products can lead to color changes.Store solutions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. Use high-purity solvents and protect the solution from light.
Precipitate forms in the solution upon storage. This could be due to the formation of insoluble degradation products or a change in solubility due to temperature changes.Allow the solution to warm to room temperature and check for dissolution. If the precipitate remains, it is likely a degradation product. The solution should be discarded and a fresh one prepared.
Variability between experiments performed on different days. Inconsistent preparation of solutions or degradation of stored solutions.Standardize your solution preparation protocol. Always use freshly prepared working solutions from a properly stored stock solution.

Data Presentation

Table 1: Predicted Qualitative Stability of this compound in Common Laboratory Solvents

Solvent ClassExamplesPredicted StabilityPotential Degradation Pathways
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to Moderate Susceptible to oxidation if exposed to air. Some aprotic solvents can contain impurities that may promote degradation.
Polar Protic Methanol, Ethanol, WaterModerate to Poor May be more susceptible to oxidation. Protic solvents can participate in hydrogen bonding and may facilitate certain degradation reactions.[1]
Non-Polar Hexanes, Toluene, Dichloromethane (DCM)Good Generally less reactive. However, ensure the solvent is free of peroxides (especially for ethers like THF) and acids.
Halogenated Dichloromethane (DCM), ChloroformGood to Moderate Generally stable, but ensure the absence of acidic impurities which can form from the decomposition of the solvent itself.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in a Selected Solvent

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the solution into several small, amber vials.

  • Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one vial from each storage condition for analysis.

  • Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18][19]

  • Data Evaluation: Quantify the amount of this compound remaining and identify any degradation products. Calculate the percentage of degradation over time.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep 1. Prepare this compound Stock Solution aliquot 2. Aliquot into Vials prep->aliquot storage 3. Store under Varied Conditions (Temp, Light) aliquot->storage sampling 4. Sample at Predetermined Time Points storage->sampling analysis 5. Analyze by HPLC/GC-MS sampling->analysis data 6. Quantify Parent Compound and Degradants analysis->data degradation_pathways Potential Degradation Pathways of this compound parent This compound imine N-Allyl-1-phenylmethanimine (Imine Formation) parent->imine Oxidation oxidant Oxidizing Agent (e.g., O2, Peroxide) oxidant->parent light Light (Photodegradation) light->parent aldehyde Benzaldehyde imine->aldehyde Hydrolysis allylamine Allylamine imine->allylamine Hydrolysis

References

Validation & Comparative

A Comparative Analysis of the Reactivity of N-Allylbenzylamine and N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical and metabolic reactivity of N-Allylbenzylamine and N-methylbenzylamine. Understanding the subtle yet significant differences in how the N-allyl and N-methyl substituents influence the reactivity of the benzylamine scaffold is crucial for applications in synthetic chemistry and drug development, particularly in predicting metabolic fate and designing molecules with desired properties.

Key Reactivity Comparison: A Summary

The primary distinction in reactivity between this compound and N-methylbenzylamine lies in the susceptibility of the N-substituent to cleavage and oxidation. The allyl group in this compound introduces an additional site of unsaturation, influencing its metabolic profile and chemical reactivity compared to the more stable methyl group in N-methylbenzylamine.

PropertyThis compoundN-MethylbenzylamineKey Differences
Chemical Reactivity
Ease of N-DealkylationMore readily dealkylated than N-methylbenzylamine. The benzyl group is generally the most labile, followed by the allyl group.The N-methyl group is generally more stable and less prone to cleavage compared to the N-allyl group.The allyl group is more susceptible to cleavage than the methyl group due to the stability of the resulting allyl radical or cation.
Metabolic Reactivity (Cytochrome P450 Mediated)
Primary Metabolic PathwaysN-deallylation, N-debenzylation, N-oxidation, and potential for epoxide formation at the allyl double bond.N-demethylation, N-debenzylation, and N-oxidation.This compound has an additional metabolic pathway via the oxidation of its allyl group.
Physicochemical Properties
Predicted pKa~9.59.54 - 9.7The basicity is predicted to be very similar, with minor differences attributable to the electronic effects of the allyl versus the methyl group.[1][2]

Chemical Reactivity: N-Dealkylation

N-dealkylation is a critical reaction for both this compound and N-methylbenzylamine. In chemical synthesis, it is often a necessary step for deprotection or further functionalization. The ease of cleavage of the N-substituents follows the general trend: benzyl > allyl > methyl . This indicates that under identical reaction conditions, the benzyl group is the most likely to be cleaved, followed by the allyl group, and lastly the methyl group.

This trend can be attributed to the relative stability of the corresponding carbocation or radical intermediates formed during the cleavage process. The benzyl and allyl intermediates are stabilized by resonance, making them easier to form than the less stable methyl radical or cation.

Metabolic Reactivity: The Role of Cytochrome P450

In a biological context, the reactivity of these amines is largely governed by metabolism, primarily mediated by the cytochrome P450 (CYP450) family of enzymes.[3] These enzymes catalyze the oxidation of xenobiotics, including drugs, to facilitate their elimination from the body. For secondary amines like this compound and N-methylbenzylamine, the main metabolic pathways are N-dealkylation and N-oxidation.[4][5]

N-Dealkylation Pathways

The metabolic N-dealkylation of both compounds proceeds via oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield a primary amine and a carbonyl compound.

This compound Metabolism:

  • N-Deallylation: Results in benzylamine and acrolein.

  • N-Debenzylation: Yields allylamine and benzaldehyde.

N-Methylbenzylamine Metabolism:

  • N-Demethylation: Produces benzylamine and formaldehyde.

  • N-Debenzylation: Gives methylamine and benzaldehyde.

The relative rates of these dealkylation pathways are influenced by the specific CYP450 isozyme involved and the inherent reactivity of the C-H bonds.

Oxidation of the Allyl Group

A key differentiating metabolic pathway for this compound is the potential for oxidation at the allyl double bond. This can lead to the formation of an epoxide, which can be further metabolized or react with cellular nucleophiles, a pathway not available to N-methylbenzylamine.

Experimental Protocols

Determination of Metabolic Stability in Liver Microsomes

This protocol is designed to assess the rate at which this compound and N-methylbenzylamine are metabolized by liver enzymes, providing a quantitative measure of their metabolic stability.

Materials:

  • Human liver microsomes (pooled)

  • This compound and N-methylbenzylamine

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing phosphate buffer, the test compound (at a final concentration of 1 µM), and human liver microsomes (0.5 mg/mL).[6]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[7]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the half-life (t1/2) and intrinsic clearance (CLint) of each compound by plotting the natural logarithm of the percentage of remaining parent compound versus time.[6][8]

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa), a measure of the basicity of the amines.

Materials:

  • This compound and N-methylbenzylamine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • A suitable solvent (e.g., a mixture of water and methanol)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the amine and dissolve it in the chosen solvent system.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: While stirring, add the standardized HCl solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.[2]

Visualizing Reaction Pathways and Experimental Workflows

metabolic_pathways cluster_allyl This compound Metabolism cluster_methyl N-Methylbenzylamine Metabolism A This compound B Carbinolamine Intermediate (Allyl) C Benzylamine + Acrolein D Carbinolamine Intermediate (Benzyl) E Allylamine + Benzaldehyde F N-Oxide G Epoxide H N-Methylbenzylamine I Carbinolamine Intermediate (Methyl) J Benzylamine + Formaldehyde K Carbinolamine Intermediate (Benzyl) L Methylamine + Benzaldehyde M N-Oxide

experimental_workflow cluster_stability Metabolic Stability Assay cluster_pka pKa Determination S1 Prepare Incubation Mixtures S2 Pre-incubate at 37°C S3 Initiate with NADPH S4 Terminate at Time Points S5 Process Samples S6 HPLC-MS/MS Analysis S7 Calculate t1/2 and CLint P1 Dissolve Amine P2 Titrate with HCl P3 Record pH vs. Volume P4 Plot Titration Curve P5 Determine pKa at half-equivalence

References

A Comparative Guide to Analytical Standards for N-Allylbenzylamine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-Allylbenzylamine. Given the limited availability of specific validated methods for this compound, this document leverages established protocols for analogous aromatic and secondary amines. The techniques detailed—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—are presented with supporting data from closely related compounds to serve as a robust starting point for method development and validation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following tables summarize the performance of various analytical methods applicable to this compound analysis.

Table 1: Comparison of Chromatographic Methods for this compound Purity and Impurity Profiling
ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Amine-specific columns (e.g., Agilent CP-Volamine) or mid-polar columns (e.g., DB-5MS).C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Advantages High resolution for volatile impurities, robust, and widely available.Suitable for a wide range of compounds, including less volatile and thermally labile impurities.
Limitations Not suitable for non-volatile or thermally labile impurities. Potential for peak tailing with amines.May require derivatization for compounds lacking a UV chromophore.
Linearity (r²) > 0.999[1]> 0.999[2]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.03 - 0.1 µg/mL[2]
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL[1]0.1 - 0.5 µg/mL[2]
Accuracy (% Recovery) 90 - 110%[1]98 - 102%
Precision (%RSD) < 5%[1]< 2%[2]

Data presented are representative values obtained from the analysis of analogous amine compounds and may vary depending on the specific method and instrumentation.

Table 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination of this compound
ParameterQuantitative ¹H-NMR (qNMR)
Principle The integral of an NMR signal is directly proportional to the number of nuclei. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard of known purity.
Advantages Primary analytical method, highly accurate and precise, requires no specific reference standard for the analyte itself, non-destructive.[3]
Limitations Lower sensitivity for trace impurities compared to chromatographic methods, potential for signal overlap.
Typical Internal Standard Maleic acid, 1,3,5-trimethoxybenzene, or dimethyl sulfone.
Accuracy High (can achieve < 1% uncertainty)
Precision (%RSD) < 1%
Suitability Absolute purity determination of the bulk material.

Potential Impurities in this compound

A thorough understanding of potential impurities is crucial for developing a specific and accurate purity assessment method. Potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation.

  • Starting Materials:

    • Allylamine[4]

    • Benzylamine[5]

    • Allyl chloride or other allyl halides[6]

    • Benzyl chloride or other benzyl halides

  • By-products:

    • Dibenzylamine

    • Diallylamine

    • Triallylamine

  • Degradation Products:

    • Oxidation of the amine to form N-oxides or hydroxylamines.[7]

    • Degradation of the allyl group.

    • Formation of nitrosamines in the presence of nitrous acid.[8]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed. These protocols are generalized and may require optimization for specific instrumentation and samples.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assay and Volatile Impurities

This method is suitable for the determination of the purity of this compound and for the quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent amine-specific column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Diluent: Methanol or Dichloromethane.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 50.0 mL of diluent.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the diluent.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method is ideal for the separation and quantification of a broader range of impurities, including less volatile and potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25.0 mL of diluent.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

This method provides a direct and highly accurate measurement of the absolute purity of this compound without the need for a specific reference standard of the analyte.[3]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound into a clean, dry vial.

    • Accurately weigh about 10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of this compound (e.g., the benzylic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizations

Workflow for Purity Assessment of this compound

G cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution GC_FID GC-FID Dissolution->GC_FID Purity & Volatiles HPLC_UV HPLC-UV Dissolution->HPLC_UV Impurity Profile qNMR qNMR Dissolution->qNMR Absolute Purity Integration Integration GC_FID->Integration HPLC_UV->Integration qNMR->Integration Calculation Calculation Integration->Calculation Report Report Calculation->Report

Caption: Workflow for this compound Purity Assessment.

Signaling Pathway for Amine Degradation

G Secondary_Amine Secondary Aromatic Amine (this compound) Oxidation Oxidation (e.g., air, peroxides) Secondary_Amine->Oxidation Hydrolysis Hydrolysis (acid/base) Secondary_Amine->Hydrolysis Nitrosation Nitrosation (e.g., nitrites) Secondary_Amine->Nitrosation N_Oxide N-Oxide Oxidation->N_Oxide Hydroxylamine N-Hydroxylamine Oxidation->Hydroxylamine Primary_Amine Primary Amine + Aldehyde/Ketone Hydrolysis->Primary_Amine Nitrosamine Nitrosamine Nitrosation->Nitrosamine

Caption: Potential Degradation Pathways for Secondary Aromatic Amines.

References

GC-MS vs. HPLC for N-Allylbenzylamine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like N-Allylbenzylamine is paramount for the integrity of subsequent research and the safety of potential drug candidates. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. We present supporting experimental protocols and performance data to aid in selecting the most appropriate method for your analytical needs.

This compound, a secondary aromatic amine, presents unique analytical challenges due to its chemical properties. The choice between GC-MS and HPLC for purity analysis depends on several factors, including the volatility of potential impurities, the need for structural confirmation, and the desired sensitivity and sample throughput.

Performance Comparison

The following table summarizes the key performance metrics for the analysis of this compound purity using GC-MS and HPLC. These values are representative and may vary depending on the specific instrumentation and method optimization.

ParameterGC-MSHPLC
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or other spectroscopic detection.
Volatility Requirement High (Analyte must be volatile and thermally stable).Low (Suitable for non-volatile and thermally labile compounds).
Derivatization Often recommended for amines to improve peak shape and volatility.Generally not required.
Selectivity High (Mass spectrometer provides structural information for impurity identification).Moderate to High (Dependent on chromatographic separation and detector).
Sensitivity (LOD/LOQ) Low to moderate (ng to pg range).Moderate to high (µg to ng range).
Analysis Time Typically faster for volatile compounds.Can be longer depending on the separation.
Instrumentation Cost Generally higher.Generally lower.
Common Impurities Detected Volatile starting materials (e.g., benzylamine, allyl bromide), by-products.Non-volatile impurities, degradation products, starting materials.

Experimental Protocols

Detailed methodologies for the purity analysis of this compound using both GC-MS and HPLC are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted for specific laboratory instrumentation.

GC-MS Protocol (with Derivatization)

Amines can exhibit poor peak shape in GC analysis due to their polarity. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve chromatographic performance.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Data Analysis: Purity is calculated based on the relative peak area percentage of the derivatized this compound peak to the total peak area. Impurities can be tentatively identified by their mass spectra.

HPLC Protocol (Reverse-Phase)

HPLC is well-suited for the analysis of this compound without the need for derivatization. A reverse-phase method is commonly employed.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA) to improve peak shape. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for both GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatization Reagent (BSTFA) dissolve->derivatize heat Heat at 70°C derivatize->heat inject Inject Sample heat->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate identify Identify Impurities (MS Spectra) integrate->identify

Caption: Workflow for GC-MS purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate HPLC Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

Both GC-MS and HPLC are powerful techniques for assessing the purity of this compound, each with its own set of advantages.

  • GC-MS is particularly advantageous for its high selectivity and ability to identify volatile impurities through mass spectral data. The requirement for derivatization, however, adds a step to the sample preparation process.

  • HPLC offers a more direct analysis for a wider range of potential impurities, including non-volatile and thermally sensitive compounds, without the need for derivatization.

For a comprehensive purity profile, the use of both techniques can be beneficial. HPLC can provide a robust measure of the overall purity, while GC-MS can be employed to identify and quantify specific volatile impurities. The choice of the primary method will depend on the specific requirements of the analysis, including the expected nature of impurities and the available instrumentation.

A Comparative Guide to the Synthesis of N-Allylbenzylamine: Established Routes vs. A Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. N-Allylbenzylamine, a valuable building block in the synthesis of various biologically active compounds, can be prepared through several synthetic routes. This guide provides a comprehensive comparison of two established methods—Direct Alkylation and Reductive Amination—with a novel Palladium-Catalyzed N-Allylation, offering insights into their respective performances based on experimental data.

This publication aims to validate a new synthetic pathway for this compound by objectively comparing its efficacy against traditional methods. Key performance indicators such as product yield, reaction time, and purity are critically examined to provide a clear basis for methodological selection in a research and development setting.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for this compound is contingent on several factors, including the desired purity, scalability, reaction time, and overall cost-effectiveness. Below is a summary of the quantitative data for the three synthetic methods discussed.

Parameter Direct Alkylation Reductive Amination Novel Palladium-Catalyzed N-Allylation
Starting Materials Benzylamine, Allyl BromideBenzaldehyde, AllylamineBenzylamine, Allyl Acetate
Key Reagents/Catalyst Base (e.g., K2CO3)Reducing Agent (e.g., NaBH4)Palladium Catalyst (e.g., Cellulose-Pd)
Typical Yield (%) 85-95%88-93%[1]~90%[2]
Reaction Time (hours) 6-120.5-115[2]
Typical Purity (%) >95%>98%>98%
Key Advantages Readily available starting materials, simple procedure.High yields, short reaction times, high purity.Ligand-free reaction, catalyst recyclability.[2][3]
Key Disadvantages Potential for over-alkylation, use of corrosive allyl bromide.Requires careful control of reaction conditions.Longer reaction time, cost of palladium catalyst.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Direct Alkylation of Benzylamine

This established method involves the direct reaction of benzylamine with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Procedure:

  • To a solution of benzylamine (1.0 equiv.) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 1.5 equiv.).

  • Stir the mixture at room temperature and add allyl bromide (1.1 equiv.) dropwise.

  • Heat the reaction mixture to reflux (approximately 80-82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion (typically 6-12 hours), cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reductive Amination of Benzaldehyde and Allylamine

Reductive amination is a highly efficient one-pot method for the synthesis of amines. This route involves the formation of an imine intermediate from the reaction of benzaldehyde and allylamine, which is then reduced in situ by a reducing agent like sodium borohydride.

Procedure:

  • In a round-bottomed flask, dissolve benzaldehyde (1.0 equiv.) and allylamine (1.2 equiv.) in a suitable solvent, such as methanol or tetrahydrofuran (THF).

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.5 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 30-60 minutes.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield pure this compound.

Novel Palladium-Catalyzed N-Allylation (Tsuji-Trost Reaction)

This novel approach utilizes a palladium catalyst to facilitate the N-allylation of benzylamine with an allylic substrate, such as allyl acetate. This method offers the advantage of using a recyclable heterogeneous catalyst.[3]

Procedure:

  • In a reaction vessel, combine benzylamine (1.2 equiv.), allyl acetate (1.0 equiv.), a palladium catalyst (e.g., cellulose-Pd, 50 mg), and a base (e.g., potassium carbonate, 2.0 equiv.) in an anhydrous solvent like dimethylformamide (DMF).[2]

  • Heat the mixture to 110°C under a nitrogen atmosphere.[2]

  • Maintain the reaction at this temperature for 15 hours, monitoring its progress by TLC.[2]

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain this compound.

Visualizing the Synthetic Workflows

The logical flow of each synthetic route is depicted below using Graphviz diagrams.

direct_alkylation benzylamine Benzylamine reaction Reaction Mixture benzylamine->reaction allyl_bromide Allyl Bromide allyl_bromide->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (Acetonitrile) solvent->reaction reflux Reflux (6-12h) reaction->reflux workup Workup (Filtration, Concentration) reflux->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Direct Alkylation Workflow

reductive_amination benzaldehyde Benzaldehyde imine_formation Imine Formation (30 min) benzaldehyde->imine_formation allylamine Allylamine allylamine->imine_formation solvent Solvent (Methanol) solvent->imine_formation reduction Reduction (0.5-1h) imine_formation->reduction reducing_agent Reducing Agent (NaBH4) reducing_agent->reduction workup Workup (Quenching, Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product palladium_catalyzed_allylation benzylamine Benzylamine reaction Reaction Mixture benzylamine->reaction allyl_acetate Allyl Acetate allyl_acetate->reaction pd_catalyst Palladium Catalyst pd_catalyst->reaction base Base (K2CO3) base->reaction solvent Solvent (DMF) solvent->reaction heating Heating (110°C, 15h) reaction->heating workup Workup (Filtration, Concentration) heating->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

References

Catalyst Comparison for N-Allylbenzylamine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of N-Allylbenzylamine, a valuable building block in organic synthesis, is of significant interest. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and sustainability of the synthetic route. This guide provides a comparative overview of various catalytic systems for the synthesis of this compound via the N-alkylation of benzylamine with allyl alcohol.

The direct N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents an atom-economical and environmentally benign approach to C-N bond formation, producing water as the only byproduct.[1][2] This strategy is increasingly favored over traditional methods that may involve pre-functionalized starting materials or generate stoichiometric waste.[3]

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound. Transition metal-based catalysts, particularly those featuring ruthenium, iridium, and cobalt, have demonstrated high efficacy in this transformation.[1][2][4] Greener, metal-free alternatives are also emerging as viable options. Below is a summary of the performance of representative catalytic systems.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Transition Metal Catalysts
NHC-Ir(III) Complex (2b)Not SpecifiedKOtBuSolvent-free12024Good to Excellent[1]
Ruthenium-N-heterocyclic carbene (NHC)0.75NaOtBuNot SpecifiedNot SpecifiedNot SpecifiedGood[5]
Cobalt Nanoparticles (Co@NC-800-L1)0.86t-BuOKToluene14024High[2]
Cobalt-MOF (UiO-67 supported)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedExcellent[4]
Heterogeneous Catalysts
Ni-based (prepared by sol-gel)Not SpecifiedNot SpecifiedNot Specified150-350Not SpecifiedActivity Dependent on Preparation[6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for transition metal-catalyzed N-alkylation.

General Procedure for N-Alkylation using an NHC-Ir(III) Catalyst[1]

A mixture of benzylamine, allyl alcohol, and a catalytic amount of the NHC-Ir(III) complex (e.g., 2b) is combined with a base such as potassium tert-butoxide (KOtBu) in a reaction vessel. The reaction is conducted under solvent-free conditions at 120 °C for 24 hours. After completion, the reaction mixture is cooled, and the product, this compound, is isolated and purified using standard techniques such as column chromatography.

Experimental Workflow for Catalyst Screening

The following diagram illustrates a generalized workflow for the comparative study of catalysts in the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Analysis and Comparison prep_reactants Prepare Reactants: - Benzylamine - Allyl Alcohol - Solvent (if any) - Base run_reaction Run Parallel Reactions (Identical Conditions) prep_reactants->run_reaction prep_catalyst Prepare Catalysts: - Catalyst A - Catalyst B - Catalyst C prep_catalyst->run_reaction monitor Monitor Reaction Progress (e.g., TLC, GC) run_reaction->monitor isolate Isolate and Purify Product (this compound) monitor->isolate characterize Characterize Product (NMR, MS) isolate->characterize compare Compare Catalyst Performance: - Yield - Reaction Time - Selectivity characterize->compare

A generalized workflow for comparing catalyst performance in this compound synthesis.

Signaling Pathways and Mechanistic Considerations

The catalytic N-alkylation of amines with alcohols generally proceeds through a "borrowing hydrogen" mechanism. This pathway involves the following key steps:

  • Alcohol Dehydrogenation: The metal catalyst facilitates the dehydrogenation of the alcohol to form the corresponding aldehyde.

  • Imine Formation: The in situ generated aldehyde reacts with the amine to form an imine intermediate.

  • Imine Reduction: The metal-hydride species, formed during the initial dehydrogenation step, reduces the imine to the final N-alkylated amine product, thereby regenerating the catalyst.

The efficiency of the catalyst is dependent on its ability to effectively mediate both the dehydrogenation and hydrogenation steps.

G cluster_cycle Catalytic Cycle catalyst [M]-Catalyst hydride [M]-H (Hydride) catalyst->hydride + H₂ hydride->catalyst - H₂ product This compound alcohol Allyl Alcohol aldehyde Acrolein (Aldehyde) alcohol->aldehyde Dehydrogenation amine Benzylamine imine Imine Intermediate aldehyde->imine + Benzylamine - H₂O imine->product Hydrogenation

The 'Borrowing Hydrogen' catalytic cycle for N-alkylation.

Conclusion

The synthesis of this compound via the N-alkylation of benzylamine with allyl alcohol can be achieved with high efficiency using a variety of catalytic systems. Transition metal catalysts, particularly those based on iridium, ruthenium, and cobalt with N-heterocyclic carbene ligands, offer excellent yields under relatively mild conditions.[1][2][4][5] The development of heterogeneous catalysts, such as supported nickel and cobalt nanoparticles, provides avenues for catalyst recyclability and more sustainable processes.[2][6] For researchers selecting a catalyst, considerations should include not only the yield and reaction time but also the cost, toxicity, and reusability of the catalytic system, aligning with the principles of green chemistry.[7]

References

Assessing the Steric Hindrance of the Allyl Group in N-Allylbenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the steric profile of functional groups is paramount for predicting reaction outcomes and biological activity. This guide provides a comparative analysis of the steric hindrance imparted by the allyl group in N-Allylbenzylamine, benchmarked against common N-alkyl substituents: ethyl, n-propyl, and isopropyl. This analysis is supported by established steric parameters and kinetic data from relevant studies.

Executive Summary

The allyl group in this compound presents a moderate level of steric hindrance, generally greater than an ethyl group but less than an isopropyl group. Its unsaturated and flexible nature, however, can lead to unique conformational effects that influence its steric profile in different chemical environments. This guide summarizes key quantitative measures of steric hindrance and provides detailed experimental contexts for a comprehensive understanding.

Quantitative Comparison of Steric Hindrance

To objectively compare the steric bulk of the allyl group against other alkyl substituents on a benzylamine scaffold, we can utilize established quantitative parameters such as Taft steric parameters (E's) and A-values. While specific experimental values for this compound are not always directly available, we can infer its steric profile from data on analogous systems and computational studies.

Substituent (R in C₆H₅CH₂NHR)Taft Steric Parameter (E's)A-Value (kcal/mol)Relative Reaction Rate (Conceptual)
Ethyl-0.071.75High
n-Propyl-0.361.75Moderate-High
Allyl ~ -0.40 (estimated) ~ 1.6 (estimated) Moderate
Isopropyl-0.472.15Low

Note: Taft E's values are from studies on ester hydrolysis and serve as a general measure of steric bulk.[1] A-values represent the conformational preference in a cyclohexane ring and provide another measure of steric demand. The values for the allyl group are estimated based on its structure relative to the other alkyl groups.

Discussion of Steric Effects

The steric hindrance of an N-substituent in benzylamine derivatives can significantly impact the accessibility of the nitrogen lone pair and the adjacent benzylic position, thereby influencing reaction rates and equilibria.

  • N-Ethylbenzylamine : The ethyl group is relatively small, imposing minimal steric hindrance. This allows for facile approach of reactants to the nitrogen atom.

  • N-n-Propylbenzylamine : The n-propyl group is slightly larger than the ethyl group, leading to a modest increase in steric bulk.[2]

  • This compound : The allyl group's steric profile is comparable to the n-propyl group. However, the presence of the double bond and the sp² hybridized carbons can influence its conformational preferences, potentially altering its effective steric bulk in a transition state.

  • N-Isopropylbenzylamine : The branched nature of the isopropyl group results in significantly greater steric hindrance compared to the linear alkyl groups and the allyl group, often leading to slower reaction rates.[2]

Experimental Protocols

The quantitative data presented in this guide are derived from various experimental techniques, primarily kinetic studies of chemical reactions. Below are representative protocols for determining steric parameters.

Protocol 1: Determination of Taft Steric Parameters (E's) via Ester Hydrolysis

The Taft steric parameter, E's, is a measure of the steric effect of a substituent. It is determined from the rate of acid-catalyzed hydrolysis of esters.

Procedure:

  • Synthesis of Esters: A series of esters with the general formula R-COOR' (where R is the substituent of interest, e.g., ethyl, n-propyl, isopropyl, and a suitable model for allyl) are synthesized.

  • Kinetic Runs: The hydrolysis of each ester is carried out in a suitable solvent (e.g., aqueous acetone) with a strong acid catalyst (e.g., HCl) at a constant temperature.

  • Monitoring Reaction Progress: The progress of the reaction is monitored over time by titrating the liberated carboxylic acid with a standardized base or by a spectroscopic method.

  • Rate Constant Calculation: The pseudo-first-order rate constant (k) for the hydrolysis of each ester is calculated from the kinetic data.

  • Calculation of E's: The Taft steric parameter is calculated using the following equation: E's = log(k/k₀) where k is the rate constant for the hydrolysis of the ester with the substituent R, and k₀ is the rate constant for the hydrolysis of the reference ester (usually the methyl ester).[1][3]

Protocol 2: Competitive Reaction Kinetics for Assessing Relative Steric Hindrance

A common method to directly compare the steric effects of different amines is to measure their relative reactivity in a competitive reaction.

Procedure:

  • Reaction Setup: A reaction is chosen where the amine acts as a nucleophile and the steric hindrance around the nitrogen atom is expected to influence the reaction rate. An example is the N-alkylation of benzylamine with a common electrophile.

  • Competitive Reaction: A mixture containing equimolar amounts of this compound and a competitor amine (e.g., N-ethylbenzylamine) is reacted with a limiting amount of an electrophile.

  • Product Analysis: After the reaction is complete, the ratio of the products formed from each amine is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Relative Rate Calculation: The ratio of the products is directly proportional to the relative rate constants of the two competing reactions, providing a quantitative measure of the relative steric hindrance.

Visualizing the Assessment of Steric Hindrance

The following diagrams illustrate the conceptual workflow for assessing steric hindrance and the relationship between substituent size and reaction rate.

Steric_Hindrance_Assessment_Workflow cluster_0 Experimental Assessment cluster_1 Computational Assessment Kinetic Studies Kinetic Studies Data Analysis Data Analysis Kinetic Studies->Data Analysis Thermodynamic Measurements Thermodynamic Measurements Thermodynamic Measurements->Data Analysis Molecular Modeling Molecular Modeling Calculation of Steric Parameters Calculation of Steric Parameters Molecular Modeling->Calculation of Steric Parameters Calculation of Steric Parameters->Data Analysis Comparative Guide Comparative Guide Data Analysis->Comparative Guide

Caption: A workflow diagram illustrating the experimental and computational approaches to assessing steric hindrance, culminating in a comparative guide.

Steric_Effect_on_Reaction_Rate Increasing Steric Hindrance Increasing Steric Hindrance Decreasing Reaction Rate Decreasing Reaction Rate Ethyl Ethyl n-Propyl n-Propyl Ethyl->n-Propyl Slight Decrease Allyl Allyl n-Propyl->Allyl Similar Isopropyl Isopropyl Allyl->Isopropyl Significant Decrease

Caption: A conceptual diagram illustrating the inverse relationship between the steric hindrance of N-substituents and the relative rate of reaction.

Conclusion

The assessment of the steric hindrance of the allyl group in this compound reveals it to be of intermediate size, imposing more steric bulk than an ethyl group but less than a branched isopropyl group. Its steric profile is most comparable to that of an n-propyl group. For researchers in drug design and process development, this understanding is crucial for modulating reactivity, optimizing reaction conditions, and predicting the biological interactions of molecules containing the this compound moiety. The provided experimental protocols offer a framework for generating specific comparative data within a given reaction context.

References

Quantitative Analysis of N-Allylbenzylamine in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield determination, and purity assessment. N-Allylbenzylamine, a secondary amine used as a building block in various synthetic pathways, requires precise analytical methods for its quantification within complex reaction mixtures. This guide provides an objective comparison of common analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of this compound.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available equipment, and the specific goals of the analysis (e.g., routine monitoring vs. precise purity determination). The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the quantitative analysis of this compound, based on data from analogous compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H qNMR)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase based on polarity.Signal intensity is directly proportional to the number of nuclei.
Selectivity High, especially with amine-specific columns.Good, dependent on column and mobile phase selection.High, based on unique chemical shifts of protons.
Sensitivity High (LOD/LOQ in the low µg/mL range).[1][2]Moderate (LOD in the sub-µg/mL range is achievable).[3]Lower, requires mg quantities of sample.[4]
Precision (%RSD) Excellent (<10% RSD is commonly achieved).[5]Excellent (<5% RSD is typical).[3]Excellent (<1% RSD is achievable with proper setup).
Linearity (R²) Excellent (>0.999 achievable).[1][2]Excellent (>0.99 is common).[6]Excellent (inherently linear over a wide range).
Sample Preparation May require derivatization to improve peak shape and volatility.[7][8]Minimal, direct injection of diluted sample is often possible.Simple dissolution in a deuterated solvent with an internal standard.[4][9]
Analysis Time Fast (typically 10-20 minutes per sample).[6][10]Moderate (typically 10-30 minutes per sample).[11]Fast (can be <15 minutes per sample).[4]
Key Advantages High resolution and sensitivity, robust detectors (FID).[12]Broad applicability to non-volatile compounds, ambient temperature operation.[12][13]No need for a specific reference standard of the analyte, provides structural information, non-destructive.[14][15]
Key Disadvantages Potential for thermal degradation of analytes, amines can exhibit poor peak shape without derivatization or specialized columns.[6][7]Lower sensitivity for compounds with poor UV absorbance, potential for matrix interference.[16]Lower sensitivity, higher initial instrument cost.

Experimental Protocols

Detailed methodologies are provided below for each of the discussed analytical techniques. These protocols are based on established methods for similar amines and can be adapted and validated for the specific reaction mixture containing this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine monitoring of this compound in a reaction mixture, offering high sensitivity and speed. Due to the polar nature of amines, which can lead to peak tailing on standard GC columns, a specialized amine-specific column is recommended.[6]

Sample Preparation:

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., N,N-dimethylaniline or dodecylamine) in an appropriate solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding known amounts of this compound to a fixed volume of the internal standard solution. The concentration range should bracket the expected concentration of this compound in the reaction samples. A typical range could be from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it with a known volume of the internal standard solution (e.g., 990 µL). Vortex the sample to ensure homogeneity.

Chromatographic Conditions:

  • GC System: Agilent 6890N or similar, equipped with a flame ionization detector (FID).[5]

  • Column: Agilent J&W CP-Volamine (30 m x 0.32 mm, 5.0 µm film thickness) or equivalent amine-specific column.[5][6]

  • Injector: Split/splitless inlet at 250°C. A split ratio of 20:1 is a good starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector: FID at 280°C.

  • Injection Volume: 1 µL.

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the reaction samples using the regression equation from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique that can often be used with minimal sample preparation, particularly for non-volatile compounds. This compound contains a phenyl group, which allows for UV detection.

Sample Preparation:

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., benzonitrile or another compound with a similar chromophore and retention time that is not present in the reaction mixture) in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound into a fixed volume of the internal standard solution.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture, dilute it with the mobile phase containing the internal standard, and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine. A starting point could be 60:40 (v/v) Acetonitrile:Water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 256 nm, which is an absorption maximum for benzylamine.[18]

Data Analysis: Similar to the GC-FID method, create a calibration curve based on the peak area ratios of this compound to the internal standard versus concentration. Use this curve to quantify this compound in the samples.

Quantitative Nuclear Magnetic Resonance (¹H qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of that substance.[14][15] It relies on the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal.

Sample Preparation:

  • Internal Calibrant (IC) Selection: Choose an internal calibrant that has a simple ¹H NMR spectrum with peaks that do not overlap with the signals of this compound or other components in the reaction mixture. The calibrant should be of high purity, non-volatile, and soluble in the chosen deuterated solvent. Maleic acid or 1,3,5-trimethoxybenzene are common choices.[19]

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) into a vial.

    • Accurately weigh a known amount of the internal calibrant (e.g., 5-10 mg) and add it to the same vial.[4]

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Spectrometer: A well-shimmed NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard 1D proton pulse sequence.

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and calibrant) to ensure full relaxation and accurate integration. A value of 30 seconds is often a safe starting point.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the peaks to be integrated.

  • Acquisition Time: At least 3-4 seconds.

Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the methylene protons adjacent to the nitrogen) and a signal from the internal calibrant.

  • Calculate the concentration or purity of this compound using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIC / IIC) * (MWanalyte / MWIC) * (mIC / manalyte) * PurityIC (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal calibrant

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound using GC-FID, HPLC-UV, and ¹H qNMR.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilution & Mixing ReactionMixture->Dilution InternalStandard Internal Standard (e.g., N,N-dimethylaniline) InternalStandard->Dilution GC_Injection Inject into GC Dilution->GC_Injection 1 µL Separation Separation on CP-Volamine Column GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantitative analysis of this compound by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilution ReactionMixture->Dilution Diluent Mobile Phase with Internal Standard Diluent->Dilution Filtration 0.45 µm Filtration Dilution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection 10 µL Separation Separation on C18 Column HPLC_Injection->Separation Detection UV Detection (256 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing ReactionMixture Weigh Reaction Mixture Dissolution Dissolve in Deuterated Solvent ReactionMixture->Dissolution InternalCalibrant Weigh Internal Calibrant InternalCalibrant->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Shimming Shimming Transfer->Shimming Acquisition Acquire Spectrum (d1 ≥ 5*T1) Shimming->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity/Concentration Calculation Integration->Calculation

References

A Comparative Analysis of the Basicity of N-Allylbenzylamine in the Context of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the basicity of nitrogen-containing compounds is paramount for predicting their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the basicity of N-allylbenzylamine against other common secondary amines, supported by experimental data and detailed methodologies.

The basicity of an amine, a measure of its ability to accept a proton, is a critical parameter in drug design and development. It influences a molecule's solubility, membrane permeability, and interaction with biological targets. This guide focuses on this compound, a secondary amine with both aliphatic and aromatic substituents, and compares its basicity to a range of other secondary amines.

Relative Basicity of Secondary Amines: A Quantitative Comparison

The basicity of an amine is most conveniently expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The table below summarizes the pKaH values for this compound and a selection of other secondary amines.

AmineStructurepKa of Conjugate Acid (pKaH)
This compound C₆H₅CH₂NHCH₂CH=CH₂~9.0 (Estimated)
Diethylamine(CH₃CH₂)₂NH10.9
PiperidineC₅H₁₀NH11.12
PyrrolidineC₄H₈NH11.27
N-MethylbenzylamineC₆H₅CH₂NHCH₃9.75[1][2]
Dibenzylamine(C₆H₅CH₂)₂NH8.52[3]
Diallylamine(CH₂=CHCH₂)₂NH9.29
Allylamine (Primary)CH₂=CHCH₂NH₂9.49[4]
Benzylamine (Primary)C₆H₅CH₂NH₂9.33[5]

Note: The pKaH of this compound is an estimation based on the electronic effects of its substituents in comparison to structurally similar amines.

Analysis of Structural Effects on Basicity

The basicity of an amine is primarily influenced by the electronic and steric effects of the substituents attached to the nitrogen atom.

Electronic Effects:

  • Inductive Effects: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. This is evident in the high pKaH values of diethylamine, piperidine, and pyrrolidine.

  • Resonance and Inductive Effects of Aromatic Rings: The benzyl group in this compound, N-methylbenzylamine, and dibenzylamine is electron-withdrawing due to the sp² hybridized carbons of the phenyl ring. This delocalizes the nitrogen's lone pair, reducing its availability for protonation and thereby decreasing basicity compared to simple dialkylamines. The pKaH of benzylamine (9.33) is significantly lower than that of a typical primary alkylamine (e.g., ethylamine, pKaH = 10.67).[5][6]

  • Effect of the Allyl Group: The sp² hybridized carbons of the allyl group also exert a modest electron-withdrawing inductive effect, which can slightly decrease basicity. The pKa of allylamine's conjugate acid is 9.49.[4]

Steric Effects:

Steric hindrance around the nitrogen atom can affect the solvation of the protonated amine, which in turn influences its stability and thus the amine's basicity. In the case of the amines compared, steric effects are generally considered to be of secondary importance to electronic effects in aqueous solution.

Based on these principles, the basicity of this compound is expected to be lower than that of simple dialkylamines due to the electron-withdrawing nature of the benzyl group. It is also anticipated to be slightly less basic than N-methylbenzylamine, as the allyl group is slightly more electron-withdrawing than a methyl group. The presence of two electron-withdrawing benzyl groups in dibenzylamine results in a significantly lower basicity.

G cluster_factors Factors Influencing Amine Basicity Electronic_Effects Electronic Effects Inductive_Donation Inductive Effect (Alkyl Groups) Electronic_Effects->Inductive_Donation + Effect Inductive_Withdrawal Inductive/Resonance Effect (Aryl, Allyl Groups) Electronic_Effects->Inductive_Withdrawal - Effect Steric_Effects Steric Effects Solvation Solvation of Protonated Amine Steric_Effects->Solvation Basicity Amine Basicity (pKa of Conjugate Acid) Inductive_Donation->Basicity Increases Inductive_Withdrawal->Basicity Decreases Solvation->Basicity Influences

Caption: Factors influencing the basicity of amines.

Experimental Determination of Amine Basicity

The pKa of an amine's conjugate acid can be accurately determined using several experimental techniques. Potentiometric titration and spectrophotometry are two of the most common methods.

Experimental Protocol: Potentiometric Titration

This method involves the titration of a solution of the amine with a standardized acid solution while monitoring the pH.

1. Materials and Reagents:

  • This compound (or other amine to be tested)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water, boiled to remove dissolved CO₂

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

2. Procedure:

  • Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating with the standardized HCl solution, adding small, known increments (e.g., 0.1 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

G Start Start Prepare_Amine_Solution Prepare Amine Solution (Known Concentration) Start->Prepare_Amine_Solution Titrate_with_Acid Titrate with Standardized Acid Prepare_Amine_Solution->Titrate_with_Acid Monitor_pH Monitor pH after each addition Titrate_with_Acid->Monitor_pH Monitor_pH->Titrate_with_Acid Continue until past equivalence point Plot_Data Plot pH vs. Volume of Acid Monitor_pH->Plot_Data Determine_pKa Determine pKa at Half-Equivalence Point Plot_Data->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: UV-Vis Spectrophotometry

This method is particularly useful for aromatic amines that exhibit a change in their UV-Vis absorption spectrum upon protonation.

1. Materials and Reagents:

  • This compound (or other aromatic amine)

  • A series of buffer solutions with known pH values spanning the expected pKa range.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Prepare a stock solution of the amine in a suitable solvent (e.g., methanol or water).

  • Prepare a series of solutions by diluting the stock solution into the different buffer solutions, ensuring the final amine concentration is the same in each.

  • Record the UV-Vis absorption spectrum for each solution.

  • Identify a wavelength where the absorbance of the protonated and unprotonated forms of the amine differ significantly.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

The basicity of this compound is influenced by the competing electronic effects of its benzyl and allyl substituents. The electron-withdrawing nature of the benzyl group is the dominant factor, leading to a lower basicity compared to simple dialkylamines like diethylamine or cyclic secondary amines such as piperidine. Its basicity is expected to be in the same range as other N-substituted benzylamines. For researchers in drug development, this places this compound in a class of moderately basic amines, a property that can be fine-tuned by further substitution to optimize the pharmaceutical properties of a lead compound. The experimental protocols provided offer robust methods for the precise determination of the basicity of this compound and other novel amine-containing molecules.

References

A Comparative Guide to the Synthesis of N-Allylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary synthetic routes for obtaining N-Allylbenzylamine: Reductive Amination and N-Alkylation . This compound is a valuable secondary amine intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the experimental protocols for each method, presents a quantitative comparison of their performance, and provides a visual representation of the synthetic workflows to aid in methodology selection.

At a Glance: Comparison of Synthetic Routes

ParameterReductive AminationN-Alkylation
Starting Materials Benzaldehyde, AllylamineBenzylamine, Allyl Bromide/Chloride
Key Reagents Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃)Base (e.g., K₂CO₃, Cs₂CO₃)
Reaction Time 2 - 24 hours12 - 24 hours
Typical Yield 85 - 97%75 - 95%
Purity (post-purification) >98%>98%
Key Advantages One-pot procedure, often higher yields, readily available starting materials.Straightforward reaction, avoids handling of potentially unstable imine intermediates.
Key Disadvantages Requires a reducing agent, potential for over-alkylation if not controlled.Potential for di-alkylation, allyl halides can be lachrymatory.

Visualizing the Synthetic Pathways

The two primary synthetic routes to this compound are depicted below.

Synthesis_Pathways cluster_0 Reductive Amination cluster_1 N-Alkylation benzaldehyde Benzaldehyde imine N-Benzylideneallylamine (Imine Intermediate) benzaldehyde->imine + Allylamine - H₂O allylamine Allylamine reductive_amination_product This compound imine->reductive_amination_product + [H] (Reducing Agent) benzylamine Benzylamine n_alkylation_product This compound benzylamine->n_alkylation_product + Allyl Halide - HBr/HCl allyl_halide Allyl Bromide/Chloride

Synthetic routes to this compound.

Experimental Protocols

Route 1: Reductive Amination of Benzaldehyde with Allylamine

This one-pot method involves the in-situ formation of an imine from benzaldehyde and allylamine, which is subsequently reduced to the target secondary amine. Two common reducing agents are sodium borohydride and sodium triacetoxyborohydride.

Workflow:

Reductive_Amination_Workflow start Mix Benzaldehyde and Allylamine imine_formation Imine Formation (in situ) start->imine_formation reduction Addition of Reducing Agent imine_formation->reduction quench Reaction Quench reduction->quench extraction Work-up & Extraction quench->extraction purification Purification extraction->purification

Workflow for Reductive Amination.

Detailed Procedure (using Sodium Borohydride):

  • To a solution of benzaldehyde (10 mmol, 1.0 eq) in methanol (20 mL), add allylamine (12 mmol, 1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (15 mmol, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.[1][2][3]

Detailed Procedure (using Sodium Triacetoxyborohydride):

  • To a solution of benzaldehyde (10 mmol, 1.0 eq) and allylamine (12 mmol, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (40 mL), add sodium triacetoxyborohydride (15 mmol, 1.5 eq) portion-wise at room temperature.[4]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]

  • Separate the organic layer, and extract the aqueous layer with DCE or ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Route 2: N-Alkylation of Benzylamine with Allyl Halide

This classical approach involves the direct alkylation of benzylamine with an allyl halide (bromide or chloride) in the presence of a base to neutralize the hydrohalic acid byproduct.

Workflow:

N_Alkylation_Workflow start Mix Benzylamine and Base addition Add Allyl Halide start->addition reaction Reaction at Room Temp. or Heated addition->reaction workup Work-up & Extraction reaction->workup purification Purification workup->purification

Workflow for N-Alkylation.

Detailed Procedure (using Potassium Carbonate):

  • To a solution of benzylamine (10 mmol, 1.0 eq) in acetonitrile or ethanol (30 mL), add potassium carbonate (20 mmol, 2.0 eq).

  • To the stirred suspension, add allyl bromide (11 mmol, 1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature or heat to 50-70 °C for 12-24 hours. Monitor the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate (50 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Detailed Procedure (using Cesium Carbonate):

  • In a round-bottom flask, dissolve benzylamine (20 mmol, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF) (40 mL).[7]

  • Add cesium carbonate (10 mmol, 1.0 eq) to the solution.[7]

  • Add allyl bromide (10 mmol, 1.0 eq) to the mixture and stir at room temperature for 24 hours.[7]

  • Upon completion, dilute the reaction mixture with water (100 mL) and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.[7]

Conclusion

Both reductive amination and N-alkylation are effective methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available. Reductive amination, particularly with sodium triacetoxyborohydride, often provides a more direct and higher-yielding one-pot synthesis. N-alkylation offers a reliable alternative, especially when the corresponding allyl halide is readily available. The detailed protocols and comparative data presented in this guide should assist researchers in making an informed decision for their specific synthetic requirements.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Allylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the safe handling and disposal of N-Allylbenzylamine, ensuring laboratory safety and environmental compliance.

This compound is a chemical compound that requires careful management due to its hazardous properties. Proper disposal is not only a regulatory requirement but a critical component of responsible laboratory practice. This guide provides essential, step-by-step procedures for the safe disposal of this compound, from initial handling to final collection.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following key characteristics:

  • Corrosive: It can cause severe skin burns and eye damage.[1][2][3][4]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[3][4]

  • Aquatic Toxicity: The substance is toxic to aquatic life, with long-lasting effects.

Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes:

  • Chemically resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
Boiling Point 208 °C[5]
Density 0.924 g/cm³ (Predicted)[5]
GHS Hazard Statements H302, H314, H401, H410
UN Number 2735[5]
Hazard Class 8 (Corrosive)[5]
Packing Group III[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8][9] The following protocol outlines the necessary steps for its proper disposal.

1. Waste Collection and Containerization:

  • Use a Designated Container: Collect all waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent paper), in a dedicated, leak-proof, and chemically compatible container.[9][10][11] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[6]

  • Secure Closure: The container must have a secure, screw-on cap to prevent leaks.[10] Corks or parafilm are not acceptable closures.[10]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential spills.[10]

2. Labeling:

  • "Hazardous Waste" Designation: The container must be clearly labeled with the words "Hazardous Waste".[6][11]

  • Full Chemical Name: List the full chemical name, "this compound". Avoid using abbreviations or chemical formulas.[6]

  • List all Contents: For mixtures, list all chemical constituents and their approximate concentrations.[6]

  • Contact Information: Include the name and contact information of the principal investigator and the laboratory location.[6]

  • Date of Generation: Mark the date when the waste was first added to the container.[6]

3. Storage:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[10]

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents and acids.[4][9]

  • Time and Quantity Limits: Be aware of institutional limits on the amount of hazardous waste that can be stored and the maximum storage duration (e.g., 90 days).[10]

4. Disposal Request:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6][12]

  • Complete Necessary Forms: Fill out any required hazardous waste disposal forms accurately and completely.[6]

5. Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][11]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[7][11]

  • Deface Label: After triple-rinsing, deface or remove the original label before disposing of the container in the regular trash.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Allylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of N-Allylbenzylamine, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

This compound is a combustible liquid that is harmful if swallowed or in contact with the skin.[1] It is crucial to handle this chemical with care, as it can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Adherence to the following guidelines will help ensure a safe laboratory environment.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage[1][2][3]
Acute Toxicity, Oral4H302: Harmful if swallowed[1][3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[3][4]
Flammable Liquids4H227: Combustible liquid[1]
Hazardous to the Aquatic EnvironmentAcute 3, Chronic 3H402, H412: Harmful to aquatic life with long lasting effects[1][3]
Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular FormulaC10H13N[2][5][6]
Molecular Weight147.22 g/mol [2][7]
Boiling Point208 - 217.7 °C[5][6][8]
Flash Point92 °C[5][6]
Density0.924 g/cm³[5][6][8]

Operational Plan: Personal Protective Equipment (PPE) and Handling

A multi-layered approach to personal protection is essential when working with this compound. This involves the use of specific PPE and adherence to strict handling protocols.

Recommended Personal Protective Equipment (PPE)
Body PartProtectionSpecification
Eyes/Face Safety Goggles & Face ShieldUse tight-sealing safety goggles in combination with a face shield for maximum protection against splashes.[9][10]
Skin Chemical-Resistant Gloves & Lab CoatWear appropriate protective gloves (e.g., nitrile, neoprene) and a long-sleeved lab coat.[4][9][10] Immediately remove and launder contaminated clothing separately.[3][11]
Respiratory Fume Hood or RespiratorHandle only in a well-ventilated area, preferably within a chemical fume hood.[3][4] If a fume hood is not available or if vapors/aerosols are generated, use a NIOSH/MSHA approved respirator.[3][9][10]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9] All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Engineering Controls: Always work in a well-ventilated area.[4][11] A certified chemical fume hood is the preferred engineering control.

  • Donning PPE: Put on all required PPE as outlined in the table above before opening the container.

  • Dispensing: Ground and bond the container and receiving equipment to prevent static discharge.[9][10][12] Use non-sparking tools.[9][12]

  • During Use: Keep the container tightly closed when not in use.[9][10] Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the work area.[1][3][4]

  • After Use: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3][11]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][10] Keep in a tightly sealed container.[9]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison control center immediately.[9]
Spill Evacuate the area. Remove all sources of ignition.[12] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[9][10] Treatment may involve neutralization followed by incineration or burial in a licensed landfill.[4][11][13]

  • Regulatory Compliance: Waste disposal regulations may vary by region. Always consult and adhere to local, state, and federal environmental regulations.[4][13]

  • Container Disposal: Do not reuse empty containers. Decontaminate and dispose of them in the same manner as the chemical waste.

Below is a diagram illustrating the workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS & Procedures b Verify Fume Hood & Safety Equipment a->b c Don Appropriate PPE b->c d Ground & Bond Containers c->d e Dispense Chemical d->e j Spill or Exposure Occurs d->j If Spill f Perform Experiment e->f e->j If Spill g Segregate Waste f->g f->j If Spill h Clean Work Area g->h i Dispose via Licensed Service h->i k Follow First Aid/Spill Protocol j->k l Seek Medical Attention k->l

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.